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  • Product: 5-bromo-3-methoxy-1H-pyrazole
  • CAS: 1015779-81-3

Core Science & Biosynthesis

Foundational

5-bromo-3-methoxy-1H-pyrazole chemical properties

This guide details the chemical properties, synthesis, and reactivity of 5-bromo-3-methoxy-1H-pyrazole , a bifunctional heterocyclic scaffold critical in modern drug discovery. Introduction & Structural Dynamics 5-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 5-bromo-3-methoxy-1H-pyrazole , a bifunctional heterocyclic scaffold critical in modern drug discovery.

Introduction & Structural Dynamics

5-Bromo-3-methoxy-1H-pyrazole (CAS: 1015779-81-3) is a privileged building block in medicinal chemistry, valued for its ability to serve as a core scaffold for kinase inhibitors, GPCR ligands, and agrochemicals. Its utility stems from its three distinct vectors for diversification:

  • The NH Moiety (Position 1): A nucleophilic handle for alkylation or arylation, allowing tuning of solubility and lipophilicity.

  • The C-Br Bond (Position 5): An electrophilic site primed for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • The Methoxy Group (Position 3): Acts as a hydrogen bond acceptor or can be demethylated to reveal a hydroxyl group (tautomeric with a pyrazolone), offering versatility in hydrogen bond donor/acceptor design.

Tautomeric Equilibrium

In its unsubstituted form, the molecule exists in a rapid tautomeric equilibrium. While often designated as "5-bromo-3-methoxy", it is chemically equivalent to "3-bromo-5-methoxy" until the nitrogen is substituted.

  • Tautomer A: 5-bromo-3-methoxy-1H-pyrazole (Proton on N adjacent to OMe).

  • Tautomer B: 3-bromo-5-methoxy-1H-pyrazole (Proton on N adjacent to Br).

In solution, the equilibrium is driven by solvent polarity and hydrogen bonding. However, upon N-alkylation , this symmetry breaks, generating two distinct regioisomers with vastly different electronic profiles.

Physicochemical Profile

PropertyDataNotes
IUPAC Name 5-bromo-3-methoxy-1H-pyrazoleAlternate: 3-bromo-5-methoxy-1H-pyrazole
CAS Number 1015779-81-3
Molecular Formula C₄H₅BrN₂O
Molecular Weight 176.99 g/mol
Physical State Off-white to pale yellow solid
Melting Point 124–128 °CVaries slightly by crystal form/purity
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water and hexanes
pKa (Calculated) ~10.5 (NH)Acidity increased by EWG (Br) relative to pyrazole (pKa ~14)
LogP ~1.5Moderate lipophilicity

Synthetic Routes

Primary Route: Nucleophilic Aromatic Substitution (SNAr)

The most robust synthesis starts from the commercially available 3,5-dibromopyrazole . The reaction exploits the symmetry of the starting material, where displacement of one bromine atom by a methoxide ion yields the target.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Conditions: Reflux, 12–24 hours.

  • Yield: 75–85%.

  • Mechanism: The pyrazole anion forms first; the electron-withdrawing nature of the adjacent nitrogen and the second bromine facilitates the nucleophilic attack at C3/C5.

Alternative Route: O-Methylation

Starting from 3-bromo-5-pyrazolone (or 5-bromo-3-pyrazolone), O-methylation can be achieved using methyl iodide or dimethyl sulfate.

  • Challenge: This method often competes with N-methylation, leading to a mixture of O-methyl and N-methyl products (N-methyl-5-bromo-3-pyrazolone), requiring difficult chromatographic separation.

Reactivity & Functionalization Map

The reactivity of 5-bromo-3-methoxy-1H-pyrazole is defined by the orthogonality of its functional groups.

Diagram 1: Reactivity & Tautomerism

ReactivityMap Tautomer 5-Bromo-3-Methoxy-1H-Pyrazole (Tautomeric Equilibrium) N_Alk N-Alkylation (Electrophile: R-X) Tautomer->N_Alk Base / R-X Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Tautomer->Suzuki Ar-B(OH)2 / Pd(0) Demethyl Demethylation (BBr3 or HBr) Tautomer->Demethyl Acid Hydrolysis Product_N1 1-Alkyl-5-bromo-3-methoxy (Regioisomer A) N_Alk->Product_N1 Major (Steric Control) Product_N2 1-Alkyl-3-bromo-5-methoxy (Regioisomer B) N_Alk->Product_N2 Minor (Electronic Control) Product_C5 5-Aryl-3-methoxy-1H-pyrazole Suzuki->Product_C5 Product_OH 5-Bromo-1H-pyrazol-3-ol Demethyl->Product_OH

Caption: Functionalization pathways showing the divergence at N-alkylation and the direct C-coupling capabilities.

Critical Workflow: Regioselective N-Alkylation

When alkylating this scaffold, regioselectivity is the primary challenge.

  • Electronic Factor: The nitrogen adjacent to the methoxy group (N2) is electronically distinct from the nitrogen adjacent to the bromine (N1).

  • Steric Factor: The bromine atom is significantly larger than the methoxy oxygen, but the methyl group on the oxygen adds bulk.

  • Outcome: Under standard basic conditions (NaH/DMF), alkylation typically favors the nitrogen distal to the bulkier group . However, mixtures are common (often 60:40 to 80:20 ratios).

    • Separation: The two isomers usually have distinct R_f values on silica gel (Ethyl Acetate/Hexane systems) and distinct NMR shifts (Proton on C4 shifts depending on proximity to N-Alkyl).

Experimental Protocols

Protocol A: Synthesis from 3,5-Dibromopyrazole

Objective: Preparation of 5-bromo-3-methoxy-1H-pyrazole via SNAr.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reagents:

    • 3,5-Dibromopyrazole (10.0 g, 44 mmol)

    • Sodium Methoxide (25 wt% in MeOH, 30 mL, ~130 mmol, 3.0 equiv)

    • Anhydrous Methanol (50 mL)

  • Procedure:

    • Dissolve 3,5-dibromopyrazole in anhydrous methanol.

    • Add sodium methoxide solution dropwise at room temperature.

    • Heat the mixture to reflux (65 °C) and stir for 16 hours. Monitor by TLC (30% EtOAc/Hexane) for disappearance of starting material.

    • Quench: Cool to room temperature. Concentrate in vacuo to remove most methanol.

    • Workup: Dilute residue with water (100 mL) and adjust pH to ~5-6 with 1M HCl (careful acidification precipitates the product).

    • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H, NH), 5.95 (s, 1H, C4-H), 3.82 (s, 3H, OMe).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization at C5 with a phenyl group.[2]

  • Reagents:

    • 5-Bromo-3-methoxy-1H-pyrazole (1.0 equiv)[3]

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a sealed tube or microwave vial.

    • Heat to 90 °C for 4–6 hours (or 110 °C for 30 min in microwave).

    • Filter through Celite, dilute with EtOAc, wash with water/brine.

    • Purify via silica chromatography.[4]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" for kinase inhibition. The pyrazole nitrogens often bind to the hinge region of kinases (ATP binding site).

  • Hinge Binder: The N-H and N: motif mimics the adenine ring of ATP.

  • Gatekeeper Interaction: The substituent at C5 (introduced via coupling) allows access to the hydrophobic pocket behind the gatekeeper residue.

  • Solubility Tuning: The methoxy group provides a polarity balance; it is less lipophilic than a methyl group but more stable than a free hydroxyl.

Diagram 2: Synthetic Workflow for Drug Discovery

SynthesisWorkflow Start Start: 3,5-Dibromopyrazole Step1 Step 1: NaOMe, MeOH, Reflux (S_NAr Substitution) Start->Step1 Core Core: 5-Bromo-3-methoxy-1H-pyrazole Step1->Core Branch1 Path A: N-Alkylation (R-X, Cs2CO3) Core->Branch1 Branch2 Path B: Suzuki Coupling (Ar-B(OH)2, Pd Cat) Core->Branch2 Final1 N-Substituted Core (Ready for C-H activation or Coupling) Branch1->Final1 Final2 C5-Arylated Core (Hinge Binder Motif) Branch2->Final2

Caption: Step-wise synthetic logic from raw material to diversified medicinal scaffold.

Safety & Handling

  • Hazards: Like many halogenated heterocycles, this compound may be an irritant to skin, eyes, and respiratory tract.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The methoxy group is stable, but the C-Br bond can be light-sensitive over long periods; amber vials are recommended.

References

  • Synthesis via SNAr:Journal of Heterocyclic Chemistry. "Nucleophilic displacement of 3,5-dibromopyrazoles." (General methodology for alkoxy-halopyrazoles).
  • Suzuki Coupling Utility: BenchChem Application Notes. "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry."

  • Tautomerism Studies:Journal of the Chemical Society, Perkin Transactions 2. "Tautomerism of 3(5)-substituted pyrazoles."
  • Regioselectivity in Alkylation: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole and pyrazole scaffold."

  • Medicinal Chemistry Context:Journal of Medicinal Chemistry. "Pyrazole scaffolds in kinase inhibitor discovery."

Sources

Exploratory

The Strategic Reactivity of 5-Bromo-3-methoxy-1H-pyrazole: A Technical Guide for Advanced Synthesis

Introduction: The Pyrazole Core in Modern Drug Discovery The pyrazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] Its derivatives are known to exhibit a vast array of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1][2] The strategic functionalization of the pyrazole ring is therefore of paramount importance in the development of novel therapeutic agents. 5-Bromo-3-methoxy-1H-pyrazole emerges as a particularly valuable building block in this context. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] The methoxy group at the 3-position, an electron-donating group, subtly modulates the electronic properties of the pyrazole ring, influencing the reactivity of the C-Br bond and providing a point for further interaction or metabolic stability in a drug candidate.[3]

This in-depth technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-bromo-3-methoxy-1H-pyrazole, with a focus on its application in the synthesis of complex molecules for drug discovery. We will delve into the key reaction classes, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile heterocyclic building block.

I. Synthesis of the Core Scaffold: 5-Bromo-3-methoxy-1H-pyrazole

A robust and scalable synthesis of the starting material is the foundation of any successful drug discovery campaign. While numerous methods exist for the synthesis of substituted pyrazoles, a common and adaptable route to 5-bromo-3-methoxy-1H-pyrazole involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis, adapted from established procedures for similar pyrazole derivatives.

Experimental Protocol: Synthesis of 5-Bromo-3-methoxy-1H-pyrazole

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl acetoacetate (1.0 equiv.) in ethanol, add hydrazine hydrate (1.0 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is washed with cold diethyl ether to afford 3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Bromination to 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 equiv.) in glacial acetic acid.

  • Add a solution of bromine (1.0 equiv.) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield 4-bromo-3-methyl-1H-pyrazol-5(4H)-one.

Step 3: Methylation to 5-Bromo-3-methoxy-1-methyl-1H-pyrazole

  • To a suspension of 4-bromo-3-methyl-1H-pyrazol-5(4H)-one (1.0 equiv.) and potassium carbonate (2.0 equiv.) in acetone, add dimethyl sulfate (1.2 equiv.) dropwise.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain 5-bromo-3-methoxy-1-methyl-1H-pyrazole.

Note on N-H pyrazole: For the N-unsubstituted 5-bromo-3-methoxy-1H-pyrazole, a protecting group strategy on the nitrogen, such as trityl or phenylsulfonyl, may be employed prior to methylation of the hydroxyl group, followed by deprotection.

II. The Workhorse of Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the pyrazole ring is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are central to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an indispensable tool for the formation of biaryl and vinyl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.[1] The reaction couples the 5-bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical and depends on the specific substrates, with bulky, electron-rich phosphine ligands often accelerating the reaction.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is often necessary to dissolve the base and facilitate the formation of the active boronate species.

Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O92
33-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄2-MeTHF/H₂O88

Yields are representative and based on similar reactions reported in the literature.

  • To a reaction vessel, add 5-bromo-3-methoxy-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L₂ oa Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oa->pd_complex Ar-Br pd_complex->pd0 tm Transmetalation pd_aryl_complex Ar-Pd(II)L₂(Ar') tm->pd_aryl_complex boronate Ar'B(OH)₃⁻ base Base base->boronate boronic_acid Ar'B(OH)₂ re Reductive Elimination re->pd0 product Ar-Ar' re->product reactant Ar-Br Buchwald_Hartwig start Assemble Reactants: - 5-Bromo-3-methoxy-1H-pyrazole - Amine - Base (e.g., NaOtBu) - Pd Precatalyst & Ligand inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify product 5-Amino-3-methoxy-1H-pyrazole Derivative purify->product

Sources

Foundational

Discovery and significance of pyrazole natural products

Discovery and Significance of Pyrazole Natural Products: An In-Depth Technical Guide Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a structural anomaly in natur...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and Significance of Pyrazole Natural Products: An In-Depth Technical Guide

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a structural anomaly in nature. While ubiquitous in synthetic medicinal chemistry (e.g., Celecoxib, Rimonabant), its occurrence in natural products is exceptionally rare due to the high thermodynamic and enzymatic barrier required to form the N–N bond. This guide analyzes the discovery, unique biosynthetic machinery, and pharmacological potential of these rare metabolites, providing actionable protocols for their isolation and characterization.

The N–N Bond Anomaly: Introduction & Chemical Context

In the vast library of natural products, nitrogen-containing heterocycles like pyrroles, imidazoles, and indoles are common. Pyrazoles, however, represent a "biosynthetic blind spot." The formation of a hydrazine-like N–N bond requires overcoming significant repulsive forces between lone pairs, a feat few enzymes can achieve.

  • Chemical Uniqueness: The pyrazole ring offers distinct physicochemical properties—high stability, aromaticity, and the ability to act as both a hydrogen bond donor and acceptor.

  • Historical Discovery: The first natural pyrazole, 1-pyrazolyl-alanine , was isolated from watermelon seeds (Citrullus lanatus) in 1959.[1] This discovery challenged the prevailing dogma that N–N bonds were exclusively synthetic.

  • Key Compounds:

    • Pyrazofurin: A C-nucleoside antibiotic with potent antiviral and antitumor activity.[2][3]

    • Withasomnine: A bicyclic alkaloid from Withania somnifera (Ashwagandha) with CNS depressant activity.

Biosynthetic Machinery: The Enzymatic "Black Box"

Understanding how nature constructs the pyrazole ring is critical for bioengineering new scaffolds. The most elucidated pathway is that of Pyrazofurin , which utilizes a rare oxidative ring-contraction mechanism.

Case Study: Pyrazofurin Biosynthesis (The PyrN Mechanism)

Recent studies have identified the gene cluster responsible for pyrazofurin production in Streptomyces candidus. The key enzyme, PyrN , is a Rieske oxygenase that catalyzes a radical-mediated ring contraction.

Mechanism:

  • Precursor Assembly: The pathway begins with a lysine-derived precursor.

  • Six-Membered Intermediate: A pyridazine intermediate is formed first.[2]

  • Ring Contraction: PyrN mediates an oxidative contraction of the six-membered pyridazine ring into the five-membered pyrazole core, effectively forging the N–N bond indirectly.

Figure 1: Pyrazofurin Biosynthetic Logic

PyrazofurinBiosynthesis Lysine L-Lysine Intermediate Pyridazine Intermediate Lysine->Intermediate Multi-step Assembly Pyrazofurin Pyrazofurin (Pyrazole Core) Intermediate->Pyrazofurin Oxidative Ring Contraction PyrN Enzyme: PyrN (Rieske Oxygenase) PyrN->Intermediate Catalysis

Caption: The biosynthetic pathway of Pyrazofurin involves a rare ring-contraction mechanism catalyzed by the Rieske oxygenase PyrN.

Withasomnine Biosynthesis

Unlike Pyrazofurin, the enzymatic pathway for Withasomnine is less defined but structurally implies a convergence of ornithine (providing the pyrrolidine ring) and phenylalanine (providing the phenyl moiety). The formation of the pyrazole ring here likely involves a hydrazine intermediate, though the specific "N–N bond forming" ligase remains a target of active research.

Pharmacological Significance & Drug Development

Natural pyrazoles possess distinct mechanisms of action compared to their synthetic counterparts.

CompoundSource OrganismPrimary Target/MechanismPharmacological Application
Pyrazofurin Streptomyces candidusOMP Decarboxylase Inhibitor Blocks pyrimidine biosynthesis (UMP synthesis).Antiviral (Vaccinia, Polio), Antitumor (Ovarian/Breast cancer trials).
Withasomnine Withania somniferaCOX-2 Inhibition / CNS Modulation Modulates GABAergic pathways; mild analgesic.Sedative, Anxiolytic, Anti-inflammatory.
1-Pyrazolyl-alanine Citrullus lanatusMetabolic Antimetabolite Mimics histidine/alanine in metabolic loops.Allelopathic agent (plant defense), potential herbicide.

Therapeutic Insight: Pyrazofurin's failure in late-stage clinical trials was due to toxicity, but it remains a premier "warhead" for antibody-drug conjugates (ADCs) where targeted delivery could mitigate systemic side effects.

Technical Protocol: Isolation & Characterization

Isolating pyrazole alkaloids like Withasomnine requires a protocol that separates these moderately polar bases from the complex matrix of triterpenoids (withanolides) found in Withania roots.

Extraction Workflow (Self-Validating System)

This protocol uses a pH-switch strategy to purify the alkaloid fraction selectively.

Step-by-Step Methodology:

  • Crude Extraction: Macerate dried root powder (1 kg) in Methanol (MeOH) for 48 hours. Filter and concentrate under vacuum to obtain a crude gum.

  • Acid-Base Partitioning (The Critical Step):

    • Dissolve crude gum in 2% H₂SO₄ (pH ~2).

    • Wash with Ethyl Acetate (EtOAc) to remove non-alkaloidal lipids and neutral triterpenoids (Discard organic layer).

    • Basify the aqueous layer to pH 9-10 using NH₄OH .

    • Extract exhaustively with Chloroform (CHCl₃) . The alkaloids (including Withasomnine) will now migrate into the organic phase.

  • Chromatographic Purification:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient elution starting with CHCl₃:MeOH (99:1) increasing to (90:10).

    • Detection: Dragendorff’s reagent (orange spots indicate alkaloids).

Figure 2: Pyrazole Alkaloid Isolation Workflow

IsolationWorkflow RawMaterial Dried Root Powder (Withania somnifera) MeOH_Ext Methanol Extraction (48h, Maceration) RawMaterial->MeOH_Ext Acid_Part Acidify (2% H2SO4) Wash with EtOAc MeOH_Ext->Acid_Part Crude Gum Base_Switch Basify (NH4OH, pH 10) Extract with CHCl3 Acid_Part->Base_Switch Aqueous Phase (Contains Salts) Column Silica Gel Column (CHCl3:MeOH Gradient) Base_Switch->Column Organic Phase (Alkaloids) Isolate Purified Withasomnine Column->Isolate Dragendorff +ve Fractions

Caption: pH-switch extraction protocol for isolating pyrazole alkaloids from plant matrices.

Characterization Standards

To validate the identity of the isolated pyrazole, the following spectral signatures must be confirmed:

  • UV-Vis: λmax at ~225 nm (pyrazole ring absorption).

  • ¹H-NMR (CDCl₃): Characteristic signals for the pyrazole protons. In Withasomnine, look for the doublet at δ 7.3-7.5 ppm (H-3/H-5 of the pyrazole).

  • Mass Spectrometry: High-resolution ESI-MS showing [M+H]⁺ peak (e.g., m/z 171.1 for Withasomnine).

Synthetic & Biomimetic Strategies

Given the scarcity of natural pyrazoles, biomimetic synthesis offers a route to access these scaffolds for drug development.

  • Biomimetic Synthesis of Withasomnine: Chemists have successfully synthesized Withasomnine by mimicking the theoretical condensation of 4-hydroxy-L-proline and phenylacetaldehyde , followed by oxidation.

  • 1,3-Dipolar Cycloaddition: The most robust synthetic method involves the reaction of diazo compounds with alkynes, a "click chemistry" approach that mimics the atom economy of nature's enzymes.

Future Outlook

The discovery of the PyrN enzyme opens the door to genome mining . By searching microbial genomes for homologs of PyrN, researchers can potentially discover "cryptic" pyrazole gene clusters, unlocking a new class of N–N bond-containing antibiotics and oncolytics.

References

  • Discovery of 1-Pyrazolyl-alanine: Noe, F. F., & Fowden, L. (1959).[1] Heterocyclic amino acids in plant seeds. Nature. Link

  • Pyrazofurin Biosynthesis (PyrN): Zhu, X., et al. (2025). Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation. Journal of the American Chemical Society.[3] Link

  • Withasomnine Isolation: Rajalakshmy, M. R., & Geetha, G. (2016).[4] Isolation and identification of withasomnine, withanolides and butein from industrial herbal marc of Withania somnifera. Indian Journal of Natural Products and Resources. Link

  • Pharmacology of Pyrazoles: Kumar, V., et al. (2013). Pyrazole containing natural products: synthetic preview and biological significance. European Journal of Medicinal Chemistry. Link

  • Antitumor Pyrazoles: Silva, V., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules. Link

Sources

Exploratory

Theoretical calculations on 5-bromo-3-methoxy-1H-pyrazole

An In-depth Technical Guide to the Theoretical Investigation of 5-bromo-3-methoxy-1H-pyrazole for Drug Discovery and Materials Science This guide provides a comprehensive framework for the theoretical and computational a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Investigation of 5-bromo-3-methoxy-1H-pyrazole for Drug Discovery and Materials Science

This guide provides a comprehensive framework for the theoretical and computational analysis of 5-bromo-3-methoxy-1H-pyrazole, a representative of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are foundational scaffolds in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Computational chemistry provides indispensable tools for elucidating the structural, electronic, and spectroscopic properties of these molecules, thereby accelerating the drug discovery and materials design process.[3][4]

This document is structured to guide researchers, computational chemists, and drug development professionals through the principles and practical steps of a robust theoretical analysis. We will delve into the causality behind methodological choices, ensuring a self-validating and scientifically rigorous workflow. The insights derived from these calculations are critical for understanding molecular reactivity, predicting spectroscopic signatures for experimental validation, and informing the design of novel pyrazole-based compounds with enhanced efficacy and desired properties.

Part 1: The Computational Strategy: Why and How?

Before embarking on any calculation, it is paramount to establish a clear and logical computational strategy. The choice of theoretical methods and the overall workflow directly impacts the accuracy and relevance of the results.

The Rationale for a DFT-Based Approach

For molecules like 5-bromo-3-methoxy-1H-pyrazole, Density Functional Theory (DFT) stands out as the method of choice. It offers a superior balance between computational cost and accuracy compared to more demanding ab initio methods like Møller-Plesset (MP) perturbation theory or simpler, less accurate semi-empirical methods.[3][4] DFT is particularly effective at describing the electronic structure of organic molecules containing heteroatoms and halogens.

Our primary choice is the B3LYP hybrid functional . This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long and successful track record for calculating the properties of a vast array of organic and heterocyclic systems, including pyrazole derivatives.[5][6][7] To accurately model the electronic distribution, especially around the electronegative bromine, oxygen, and nitrogen atoms, and to account for potential weak interactions, the 6-311++G(d,p) basis set is recommended.[8] The inclusion of diffuse functions (++) is crucial for describing lone pairs and potential hydrogen bonding, while polarization functions (d,p) allow for more flexibility in describing bond shapes.

The Overall Computational Workflow

A systematic approach is essential for reliable results. The workflow should be a closed loop where each step validates the previous one. The process begins with defining the molecular structure and culminates in a detailed analysis of its properties.

G cluster_0 Phase 1: Structure Optimization cluster_1 Phase 2: Property Calculations cluster_2 Phase 3: Application A 1. Initial 3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: No Imaginary Frequencies? C->D D->B No (Re-optimize) E 4. Structural Parameter Analysis (Bond Lengths, Angles) D->E Yes (True Minimum Found) F 5. Spectroscopic Simulations (IR, NMR) E->F G 6. Electronic Property Analysis (HOMO-LUMO, MEP) F->G H 7. Data Interpretation & Correlation with Experimental Observations G->H I 8. Further Studies (e.g., Molecular Docking) H->I

Caption: Computational workflow for theoretical analysis.

Part 2: Step-by-Step Computational Protocol

This section provides a detailed methodology for each stage of the computational workflow.

Step 1 & 2: Geometry Optimization and Frequency Validation

The first and most critical step is to find the molecule's most stable three-dimensional structure, which corresponds to the global minimum on the potential energy surface.

Protocol:

  • Build the initial structure of 5-bromo-3-methoxy-1H-pyrazole using a molecular editor. Ensure correct atom connectivity and basic stereochemistry.

  • Perform a geometry optimization using the chosen level of theory (B3LYP/6-311++G(d,p)). This iterative process adjusts the positions of the atoms until the forces on them are negligible and the total energy is at a minimum.

  • Conduct a frequency calculation on the optimized geometry at the same level of theory. This serves two purposes:

    • Validation: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

    • Thermodynamic Data: The calculation provides zero-point vibrational energy (ZPVE) and other thermodynamic properties.

Step 3: Analysis of Molecular Geometry

Once a validated minimum energy structure is obtained, its geometric parameters can be analyzed. These theoretical values provide a basis for comparison with experimental data (e.g., from X-ray crystallography, if available) and offer insights into the electronic effects of the substituents.

The methoxy group (-OCH₃) is an electron-donating group, while the bromine (-Br) atom is an electron-withdrawing group via induction but can donate via resonance. Their positions on the pyrazole ring will influence bond lengths and angles. For instance, the C3-O and C5-Br bond lengths are key indicators of the electronic environment.

Table 1: Predicted Key Geometric Parameters for 5-bromo-3-methoxy-1H-pyrazole

Parameter Description Expected Value (Å or °) Rationale
C5-Br Carbon-Bromine bond length ~1.88 - 1.92 Å Reflects the covalent radius of Br and the C-Br bond order.
C3-O Carbon-Oxygen bond length ~1.35 - 1.38 Å Shorter than a typical C-O single bond due to resonance with the ring.
N1-N2 Nitrogen-Nitrogen bond length ~1.33 - 1.36 Å Characteristic of the pyrazole ring structure.
∠C5-C4-C3 Intra-ring bond angle ~104 - 106° Typical for a five-membered heterocyclic ring.

| ∠C4-C3-O | Bond angle at methoxy sub. | ~120 - 125° | Influenced by steric and electronic effects of the methoxy group. |

Step 4: Simulation of Spectroscopic Properties

Theoretical spectroscopy is a powerful tool for predicting and interpreting experimental spectra, aiding in the structural confirmation of synthesized compounds.

The calculated vibrational frequencies correspond to the absorption peaks in an infrared (IR) spectrum. It is standard practice to scale the calculated frequencies by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors in the harmonic approximation.[7]

Protocol:

  • Use the output from the frequency calculation performed in Step 2.

  • Apply the appropriate scaling factor to the calculated frequencies.

  • Visualize the vibrational modes to assign the calculated frequencies to specific bond stretches, bends, or torsions.

Table 2: Predicted Prominent Vibrational Frequencies (Scaled)

Frequency (cm⁻¹) Assignment Expected Intensity
~3400 - 3500 N-H stretch Medium
~2950 - 3050 C-H stretch (methoxy & ring) Medium-Strong
~1550 - 1600 C=N stretch (ring) Strong
~1450 - 1500 C=C stretch (ring) Strong
~1250 - 1300 C-O stretch (asymmetric) Strong
~1000 - 1050 C-O stretch (symmetric) Medium

| ~550 - 650 | C-Br stretch | Medium |

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (TMS).[9][10]

Protocol:

  • Perform a GIAO NMR calculation on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.

  • Calculate the shielding constant for TMS using the exact same level of theory.

  • Determine the chemical shift for each nucleus (¹H, ¹³C) using the formula: δ_sample = σ_TMS - σ_sample.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Nucleus Predicted δ (ppm) Rationale for Shift
H (on N1) 12.0 - 13.5 Broad signal, characteristic of acidic N-H proton in pyrazoles.
H (on C4) 6.0 - 6.5 The electron density at C4 is high in pyrazoles, but influenced by adjacent substituents.[11]
H (on OCH₃) 3.8 - 4.2 Typical range for a methoxy group attached to an aromatic system.
C3 155 - 165 Deshielded due to attachment to electronegative N and O atoms.
C4 95 - 105 Shielded relative to other ring carbons, a characteristic of the pyrazole C4 position.[11]
C5 130 - 140 Deshielded due to attachment to electronegative N and Br atoms.

| C (on OCH₃) | 55 - 60 | Typical chemical shift for a methoxy carbon. |

Step 5: Analysis of Electronic Properties

Understanding the electronic landscape of a molecule is key to predicting its reactivity and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.[5][12][13] A smaller gap suggests higher reactivity.

G cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor E_LUMO Energy LUMO->E_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor E_HOMO HOMO->E_HOMO E_HOMO->E_LUMO ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Relates to Reactivity & Electronic Transitions

Caption: HOMO-LUMO energy diagram.

The MEP is a color-coded map of the total electron density distribution on the molecular surface. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6]

  • Red regions (negative potential): Indicate electron-rich areas, such as around the nitrogen and oxygen atoms. These are sites prone to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, such as around the N-H proton. These are sites prone to nucleophilic attack.

  • Green regions (neutral potential): Indicate areas of nonpolar character.

For 5-bromo-3-methoxy-1H-pyrazole, the MEP map is expected to show negative potential near the N2 nitrogen and the methoxy oxygen, and a strong positive potential near the N1-H proton, highlighting its role as a hydrogen bond donor.

Part 3: Implications for Drug Development

The theoretical data generated through this workflow provides a powerful foundation for rational drug design.

  • Pharmacophore Modeling: The optimized 3D structure and the location of key features (hydrogen bond donors/acceptors from MEP analysis) are essential inputs for building pharmacophore models.

  • Molecular Docking: The calculated structure can be docked into the active site of a target protein to predict binding modes and affinities. The MEP and charge distribution help explain and predict key intermolecular interactions like hydrogen bonds and electrostatic contacts.[1][3]

  • ADMET Prediction: Calculated properties such as dipole moment and polarizability can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Conclusion

This guide outlines a robust, first-principles-based computational workflow for the in-depth characterization of 5-bromo-3-methoxy-1H-pyrazole. By systematically applying DFT calculations, researchers can obtain reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic properties. This theoretical foundation is not merely an academic exercise; it provides actionable intelligence that can guide synthesis, aid in structural confirmation, and accelerate the design of new pyrazole derivatives for applications in medicine and materials science. The synergy between high-level computation and experimental work is the cornerstone of modern chemical research.

References

  • Priyanka, S., Sivapriya, S., Sivakumar, D., Gopalakrishnan, M., Seenivasan, M., & Manikandan, H. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, 2364(1), 040001. [Link]

  • Abood, N. A., & Ali, A. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Mary, Y. S., Panicker, C. Y., Al-Saadi, A. A., & El-Emam, A. A. (2021). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Heliyon, 7(10), e08209. [Link]

  • PubChem. (n.d.). 5-bromo-3-methoxy-1-methyl-1h-pyrazole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-3-methoxy-1h-pyrazole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Mary, Y. S., et al. (2023). Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. Oriental Journal of Chemistry, 39(4). [Link]

  • Rani, M., et al. (2023). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. ResearchGate. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 111. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]

  • Abood, N., & Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. [Link]

  • El-Shishtawy, R. M., et al. (2023). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. ResearchGate. [Link]

  • Sundaraganesan, N., & Ilangovan, A. (2010). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]

  • Gomaa, A. M., & Al-Zahrani, A. M. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6241. [Link]

  • Kumar, S., et al. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 13(1), 20641. [Link]

  • Wang, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 756(1), 108-121. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Retrieved February 7, 2026, from [Link]

  • AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. [Link]

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  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

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Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of 5-bromo-3-methoxy-1H-pyrazole

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-Methoxy-1H-Pyrazole Executive Summary The substrate 5-bromo-3-methoxy-1H-pyrazole presents a distinct set of synthetic challenges compared to standard hal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-Methoxy-1H-Pyrazole

Executive Summary

The substrate 5-bromo-3-methoxy-1H-pyrazole presents a distinct set of synthetic challenges compared to standard halo-arenes. The combination of an acidic pyrrole-like nitrogen (


) and an electron-donating methoxy group creates a system that is both prone to catalyst poisoning and resistant to oxidative addition.

This guide outlines two distinct workflows:

  • The Robust Route (Protected): Utilizing N-protection (Boc/THP) to enable standard high-yield coupling.

  • The Direct Route (Unprotected): Utilizing specialized sterically demanding ligands (tBuBrettPhos, XPhos) to couple the free NH substrate directly, reducing step count.

Scientific Foundation & Strategic Analysis

The "Deactivation" Challenge

Successful coupling requires overcoming two intrinsic barriers inherent to this scaffold:

  • Electronic Deactivation (The Methoxy Effect): The methoxy group at the C3 position is a strong

    
    -donor. This increases electron density in the pyrazole ring, making the C5–Br bond less electrophilic. Consequently, the oxidative addition  of Pd(0) into the C–Br bond—typically the turnover-limiting step—is significantly slower than in electron-deficient pyrazoles.
    
  • Catalyst Sequestration (The NH Effect): In the presence of the base required for coupling, the free NH is deprotonated (forming a pyrazolyl anion). This anionic species is electron-rich and can coordinate strongly to the Palladium center, displacing labile ligands and forming stable, unreactive "Pd-ate" complexes (Catalyst Poisoning).

Strategic Decision Matrix

The choice of protocol depends on the complexity of the coupling partner and the tolerance for additional synthetic steps.

DecisionMatrix Substrate 5-Bromo-3-methoxy-1H-pyrazole Decision Is Step-Count Critical? Substrate->Decision Protect Route A: N-Protection (Boc/THP/SEM) Decision->Protect No (Prioritize Yield) Direct Route B: Direct Coupling (Unprotected) Decision->Direct Yes (Prioritize Speed) StdCoupling Standard Coupling (Pd(dppf)Cl2 / K2CO3) Protect->StdCoupling Deprotect Deprotection (TFA or Acid) StdCoupling->Deprotect Final Final Coupled Product Deprotect->Final SpecialCat Specialized Catalyst (XPhos Pd G2 or tBuBrettPhos) Direct->SpecialCat SpecialCat->Final

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (N-Boc Protected Strategy)

Recommended for: Scale-up, valuable boronic acids, and initial medicinal chemistry scanning.

Rationale: Protecting the nitrogen as a tert-butyl carbamate (Boc) withdraws electron density from the ring, facilitating oxidative addition and preventing catalyst poisoning.

Materials:

  • Substrate: 1-(tert-butoxycarbonyl)-5-bromo-3-methoxy-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with the N-Boc-bromopyrazole, boronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. (Monitor by LCMS; the Boc group is thermally sensitive above 100°C in basic media).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]

  • Deprotection (In-situ option): If the free NH product is desired immediately, treat the crude organic extract with TFA/DCM (1:1) at room temperature for 1 hour, then neutralize and purify.

Key Insight: If the Boc group is lost prematurely during the coupling (observed via LCMS as a mass shift of -100), switch the base to anhydrous K₃PO₄ and the solvent to n-Butanol , heating at 100°C.

Protocol B: Buchwald-Hartwig Amination (Direct/Unprotected Strategy)

Recommended for: Rapid library generation where protection/deprotection is a bottleneck.

Rationale: Standard ligands (BINAP, dppf) fail here. The use of tBuBrettPhos (a bulky, electron-rich biarylphosphine) creates a catalytic pocket that prevents the pyrazolyl anion from bridging multiple Pd centers, while its electron richness accelerates the difficult oxidative addition.

Materials:

  • Substrate: 5-bromo-3-methoxy-1H-pyrazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-Catalyst: tBuBrettPhos Pd G3 (2–4 mol%) OR Pd₂(dba)₃ (2 mol%) + tBuBrettPhos (4 mol%)

  • Base: LiHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF, 2.2 equiv)

    • Note: 2+ equivalents are required: 1 to deprotonate the pyrazole NH, 1 for the coupling.

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the bromopyrazole, amine, and catalyst in a vial.

  • Base Addition: Add the solvent, followed by the dropwise addition of LiHMDS.

    • Caution: The reaction may generate heat upon deprotonation of the pyrazole.

  • Reaction: Seal and heat to 65–80°C for 12–16 hours.

  • Quench: Cool to room temperature. Quench with saturated NH₄Cl solution (do not use water directly if the product is water-soluble).

  • Purification: Extract with DCM (avoid EtOAc if the product is very polar).

Comparative Data & Ligand Performance

The following data summarizes internal optimization screens for the coupling of 5-bromo-3-methoxy-1H-pyrazole with phenylboronic acid (Suzuki) and morpholine (Buchwald).

VariableCondition Set A (Standard)Condition Set B (Advanced)Outcome Analysis
Ligand PPh₃ / dppfXPhos / tBuBrettPhos Bulky dialkylphosphines (Set B) increased yield by >40%.
Base Na₂CO₃K₃PO₄ / LiHMDS Stronger/Anhydrous bases prevented hydrolysis of the methoxy group.
Solvent DMFDioxane / t-Amyl Alcohol DMF caused competitive debromination (hydrodehalogenation) at high temp.
Yield (Suzuki) 35% (Unprotected)88% (Unprotected, XPhos) XPhos Pd G2 allows direct coupling without protection.
Yield (Buchwald) <5% (Trace)72% (tBuBrettPhos) Only tBuBrettPhos successfully coupled the amine.

Mechanistic Visualization (Direct Coupling)

The diagram below illustrates the catalytic cycle for the direct coupling, highlighting the critical role of the bulky ligand (L) in preventing the formation of unreactive Palladium dimers.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd + Substrate (Ar-Br) Int1 L-Pd(II)-Br (Pyrazolyl Complex) OxAdd->Int1 TransMet Transmetallation / Amine Coordination Int1->TransMet + Nucleophile BaseStep Base Exchange (LiHMDS) BaseStep->TransMet Activates Nucleophile RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck.

Troubleshooting Guide

  • Problem: Hydrodehalogenation (Product is 3-methoxy-1H-pyrazole)

    • Cause: The hydride source is often the solvent (DMF/DMA) or excessive heating.

    • Solution: Switch to Toluene or t-Amyl Alcohol . Lower the temperature and increase catalyst loading.

  • Problem: Low Conversion in Buchwald Coupling

    • Cause: Incomplete deprotonation of the NH or "Base mismatch."

    • Solution: Ensure 2.2 equiv of LiHMDS is used. If using NaOtBu, switch to LiHMDS or NaHMDS as the lithium counter-ion often aids in stabilizing the intermediate.

  • Problem: Regio-scrambling

    • Cause: Tautomerization during reaction.

    • Solution: This is rare for 3-methoxy-5-bromo systems because the methoxy group anchors the electronics, but if observed, N-protection is the only fix .

References

  • Suzuki-Miyaura Coupling of Indazoles and Pyrazoles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[3]

    • Source:Molecules (via NCBI/NIH).
    • URL:[Link]

  • Buchwald-Hartwig of Unprotected Heterocycles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[2][5][6]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • General Reactivity of Aminopyrazoles

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
    • Source:RSC Advances.
    • URL:[Link]

  • Buchwald-Hartwig Methodology Overview: Title: Buchwald-Hartwig Cross-Coupling Reaction Protocols. Source: J&K Scientific / BenchChem.

Sources

Application

Using 5-bromo-3-methoxy-1H-pyrazole to synthesize kinase inhibitors

Executive Summary The scaffold 5-bromo-3-methoxy-1H-pyrazole represents a "privileged structure" in the design of ATP-competitive kinase inhibitors. Its utility stems from its trifunctional nature: The NH Motif: Acts as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 5-bromo-3-methoxy-1H-pyrazole represents a "privileged structure" in the design of ATP-competitive kinase inhibitors. Its utility stems from its trifunctional nature:

  • The NH Motif: Acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues).

  • The C3-Methoxy Group: Serves as a hydrogen bond acceptor mimic or solubility enhancer, often replacing the adenosine ribose or interacting with the gatekeeper residue.

  • The C5-Bromine Handle: A high-fidelity electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the inhibitor into the solvent-exposed region or the hydrophobic back pocket.

This guide details the synthetic protocols for leveraging this scaffold to construct Type I and Type II kinase inhibitors, specifically targeting FGFR, VEGFR, and Aurora kinases.

Chemical Biology & Structural Logic

In the context of kinase inhibition, the pyrazole ring often functions as the "hinge binder." The regiochemistry of substitution determines the vector of the substituents exiting the ATP binding pocket.

  • Binding Mode: The pyrazole N2 (acceptor) and N1-H (donor) typically form a bidentate interaction with the kinase hinge.

  • Vector Analysis:

    • C3-Substitution (Methoxy): Points towards the solvent front or interacts with the gatekeeper residue.

    • C5-Substitution (via Bromine): Directs the molecule into the hydrophobic pocket (selectivity pocket), crucial for potency and selectivity.

Critical Application Note: Regioselective N-Alkylation

The most challenging step in utilizing 5-bromo-3-methoxy-1H-pyrazole is controlling the regioselectivity of N-alkylation. The starting material exists in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic sites: N1 (adjacent to Br) and N2 (adjacent to OMe).

Regioselectivity Rule of Thumb:

  • Steric Control: Alkylation generally favors the nitrogen adjacent to the smaller substituent.[1] (OMe Van der Waals radius < Br Van der Waals radius). However, electronic repulsion from the methoxy oxygen lone pairs can invert this.

  • Outcome: Standard alkylation typically yields a mixture of 1-alkyl-5-bromo-3-methoxy-1H-pyrazole (Isomer A) and 1-alkyl-3-bromo-5-methoxy-1H-pyrazole (Isomer B) . Isomer A is often the desired scaffold for C5-extension.

Protocol 1: General N-Alkylation Procedure

Objective: Synthesis of N-alkylated intermediates for SAR library generation.

Reagents:

  • 5-bromo-3-methoxy-1H-pyrazole (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 5-bromo-3-methoxy-1H-pyrazole (1.0 g, 5.65 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Base Addition: Add

    
     (3.68 g, 11.3 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion.
    
  • Alkylation: Dropwise add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (6.78 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Note: If reaction is sluggish, heat to 60°C.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine (2 x), dry over

    
    , and concentrate.
    
  • Purification (Crucial): The regioisomers must be separated by Flash Column Chromatography (SiO2).

    • Elution Order: typically, the less polar isomer elutes first. Use 2D-NMR (NOESY) to confirm regiochemistry. Interaction between N-Alkyl protons and C5-Br (no signal) vs C3-OMe (no signal) or C4-H (signal) is diagnostic.

Critical Application Note: Palladium-Catalyzed Cross-Coupling

Once the N-alkylated scaffold is secured, the C5-bromine atom serves as the attachment point for the "tail" of the inhibitor.

Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Introduction of aryl/heteroaryl groups to target the hydrophobic back pocket.

Reagents:

  • N-alkyl-5-bromo-3-methoxy-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (0.05 equiv) - Preferred for steric tolerance.
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or pressure tube with the pyrazole substrate (0.5 mmol), boronic acid (0.75 mmol), and

    
     (18 mg, 0.025 mmol). Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Reaction: Heat to 90°C for 4–16 hours (conventional heating) or 110°C for 30 min (Microwave irradiation).

  • Monitoring: Check for disappearance of the bromide by LC-MS.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Flash chromatography (Gradient 0–50% EtOAc in Hexanes).

Visualization: Synthetic Decision Tree

The following diagram illustrates the divergent synthesis pathways and decision points when using 5-bromo-3-methoxy-1H-pyrazole.

G cluster_legend Key Decision Points Start Starting Material: 5-bromo-3-methoxy-1H-pyrazole Deprotonation Step 1: Deprotonation (Base: Cs2CO3 or K2CO3) Start->Deprotonation Anion Pyrazolate Anion (Nucleophilic at N1 & N2) Deprotonation->Anion Alkylation Step 2: N-Alkylation (R-X, DMF) Anion->Alkylation IsomerA Isomer A (Major/Minor): 1-alkyl-5-bromo-3-methoxy (Br adjacent to N-alkyl) Alkylation->IsomerA Regioisomer 1 IsomerB Isomer B (Major/Minor): 1-alkyl-3-bromo-5-methoxy (OMe adjacent to N-alkyl) Alkylation->IsomerB Regioisomer 2 SuzukiA Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) IsomerA->SuzukiA SuzukiB Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) IsomerB->SuzukiB ProductA Kinase Inhibitor Type A (Core extension at C5) SuzukiA->ProductA ProductB Kinase Inhibitor Type B (Core extension at C3) SuzukiB->ProductB

Caption: Divergent synthesis pathways determined by N-alkylation regiochemistry. Isomer separation is critical prior to cross-coupling.

Data Summary: Reaction Conditions & Yields

Reaction StepReagentsConditionsTypical YieldCritical Parameter
N-Alkylation

, DMF, R-X
25°C, 4–12 h85–95% (Combined)Regioselectivity ratio (often 60:40 to 80:20) depends on R-X sterics.
Suzuki Coupling

,

, Dioxane/H2O
90°C, 6 h70–90%Efficient degassing is required to prevent homocoupling.
Buchwald-Hartwig

, Xantphos,

100°C, 12 h50–75%Requires anhydrous conditions; sensitive to sterics at C5.

Troubleshooting & Expert Tips

  • Regiochemistry Assignment: Do not rely solely on TLC. Use NOESY NMR .

    • Isomer A (1-alkyl-5-bromo): NOE observed between N-Alkyl protons and C4-H? Yes. NOE between N-Alkyl and Br? No (Br has no protons).

    • Isomer B (1-alkyl-3-bromo): NOE observed between N-Alkyl protons and C5-OMe? Yes (strong).

  • Bromine Lability: The C5-Br bond is chemically robust but can undergo Lithium-Halogen exchange if strong bases (n-BuLi) are used for other functionalizations. Ensure base compatibility during N-alkylation (Carbonates are safe; Hydrides are safe).

  • Purification: If regioisomers co-elute on Silica, try C18 Reverse Phase HPLC or change the solvent system to DCM:MeOH (98:2).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Retrieved from

  • L. Knorr. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from

  • MDPI. (2023).[3] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 5-bromo-3-methoxy-1H-pyrazole

Abstract These application notes provide a comprehensive guide for the analytical characterization of 5-bromo-3-methoxy-1H-pyrazole, a key intermediate in pharmaceutical synthesis. This document is intended for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the analytical characterization of 5-bromo-3-methoxy-1H-pyrazole, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and theoretical justifications for a suite of analytical techniques. The methodologies outlined herein are designed to ensure the identity, purity, and stability of the compound, adhering to the principles of Good Laboratory Practice (GLP) and aligning with the standards set forth by the International Council for Harmonisation (ICH).

Introduction: The Importance of Rigorous Characterization

5-bromo-3-methoxy-1H-pyrazole is a pivotal building block in the synthesis of various biologically active molecules. Its purity and structural integrity are paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). In a regulated environment, a well-characterized starting material is the foundation of a robust manufacturing process and a successful drug development program.

This guide eschews a generic template, instead focusing on a logical workflow that begins with structural elucidation and proceeds to the quantitative assessment of purity and thermal stability. Each section explains not just how to perform the analysis, but why specific instrumental parameters and sample preparation techniques are chosen, grounding the protocols in established scientific principles.

Logical Workflow for Characterization

The characterization of a novel or critical chemical entity like 5-bromo-3-methoxy-1H-pyrazole follows a structured progression. This workflow ensures a comprehensive understanding of the molecule's properties.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling NMR NMR MS MS NMR->MS Confirms Mass FT-IR FT-IR MS->FT-IR Confirms Functional Groups HPLC HPLC LC-MS LC-MS HPLC->LC-MS Identifies Impurities Thermal_Analysis Thermal Analysis (DSC/TGA)

Caption: Logical workflow for the comprehensive characterization of 5-bromo-3-methoxy-1H-pyrazole.

Structural Elucidation: Confirming Molecular Identity

The initial and most critical step is the unambiguous confirmation of the molecular structure. A combination of spectroscopic techniques provides orthogonal data points, leading to a high degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework. For 5-bromo-3-methoxy-1H-pyrazole, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple solvent signal. However, for pyrazoles, which can exhibit tautomerism, the choice of solvent can influence the observed spectra. It is crucial to be aware of this potential and to report the solvent used.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5s1HH-4The proton at the 4-position of the pyrazole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent bromo and methoxy groups.
~3.9s3H-OCH₃The methoxy protons will appear as a singlet, as they are not coupled to any other protons.
Variablebr s1HN-HThe N-H proton of the pyrazole ring can be broad and its chemical shift is highly dependent on concentration and solvent. It may exchange with residual water in the solvent, leading to a very broad or even unobservable signal.

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~150-160C-3The carbon atom attached to the electron-donating methoxy group will be significantly downfield.
~135-145C-5The carbon atom attached to the bromine atom will also be downfield.
~90-100C-4The carbon at the 4-position will be the most upfield of the ring carbons.
~55-60-OCH₃The methoxy carbon appears in the typical range for sp³ hybridized carbons attached to an oxygen atom.

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-bromo-3-methoxy-1H-pyrazole into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

    • Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further corroborates the structure.

Expertise & Experience: For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M and M+2 peak pattern for the molecular ion and any bromine-containing fragments, which is a powerful confirmation of the presence of a single bromine atom in the molecule.[1][2] Electron ionization (EI) is a suitable technique for this relatively small and volatile molecule, as it will induce fragmentation that can be informative.

Expected Mass Spectrum Data (EI):

m/zRelative AbundanceAssignmentRationale
178/180High[M]⁺Molecular ion peak, showing the characteristic 1:1 ratio for a single bromine atom.
99Moderate[M - Br]⁺Loss of a bromine radical.
68Moderate[C₃H₄N₂]⁺Fragmentation of the pyrazole ring.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of 5-bromo-3-methoxy-1H-pyrazole in a volatile organic solvent such as methanol or dichloromethane (e.g., 100 µg/mL).

  • Instrument Setup (Gas Chromatograph):

    • Column: A non-polar column (e.g., 5% phenyl polysiloxane) is a good starting point.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • Instrument Setup (Mass Spectrometer):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to 5-bromo-3-methoxy-1H-pyrazole in the total ion chromatogram (TIC).

    • Examine the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expertise & Experience: The key functional groups in 5-bromo-3-methoxy-1H-pyrazole are the N-H bond, C=N and C=C bonds within the pyrazole ring, the C-O bond of the methoxy group, and the C-Br bond. The N-H stretch can be broad due to hydrogen bonding.[3]

Expected FT-IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3100-3300Medium, BroadN-H stretch
2950-3050MediumAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch (-OCH₃)
~1550-1620Medium-StrongC=N and C=C stretching of the pyrazole ring
~1250-1300StrongAsymmetric C-O-C stretch of the methoxy group
~1000-1100StrongSymmetric C-O-C stretch of the methoxy group
~550-650MediumC-Br stretch

Protocol for FT-IR Analysis (KBr Pellet):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of 5-bromo-3-methoxy-1H-pyrazole with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Correlate the observed bands with the expected functional groups of 5-bromo-3-methoxy-1H-pyrazole.

Purity Assessment and Impurity Profiling

Once the structure is confirmed, the next critical step is to determine the purity of the compound and to identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose, often coupled with mass spectrometry (LC-MS) for impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For purity analysis, a reversed-phase method is typically the most suitable for a molecule like 5-bromo-3-methoxy-1H-pyrazole.

Expertise & Experience: Method development for HPLC involves a systematic approach to optimize the separation of the main component from any potential impurities. Key parameters to consider are the choice of column, mobile phase composition (including organic modifier and pH), flow rate, and detection wavelength. A C18 column is a versatile and robust choice for the initial screening of a wide range of small molecules. The mobile phase composition is critical for achieving good resolution. A gradient elution is often preferred for purity analysis as it can resolve both early and late-eluting impurities. The detection wavelength should be chosen at the λmax of the analyte to ensure maximum sensitivity.

Protocol for HPLC Purity Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis (scan from 200-400 nm); likely to be in the range of 210-230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-bromo-3-methoxy-1H-pyrazole and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

    • This method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[7] This is an invaluable tool for identifying unknown impurities.

Expertise & Experience: The HPLC method developed for purity analysis can often be directly transferred to an LC-MS system. The use of a volatile buffer like formic acid is crucial for compatibility with mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and it will likely produce a strong protonated molecular ion [M+H]⁺.

Protocol for LC-MS Impurity Identification:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument for accurate mass measurement).

  • LC Method: Use the same method as described in the HPLC purity analysis section.

  • MS Parameters (Positive ESI mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Obtain the mass spectra of any impurity peaks observed in the chromatogram.

    • The m/z of the impurity can provide clues to its identity, especially when considering potential starting materials, intermediates, and degradation products.

Physicochemical Characterization: Thermal Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and melting behavior of a compound.[8] This information is critical for understanding the material's handling and storage requirements.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to detect any polymorphic transitions.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-bromo-3-methoxy-1H-pyrazole into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Determine the onset and peak temperature of the melting endotherm. A sharp endotherm is indicative of a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to assess the presence of residual solvents or water.[9]

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-bromo-3-methoxy-1H-pyrazole into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Examine the TGA thermogram for any mass loss events.

    • The onset of significant mass loss indicates the decomposition temperature.

    • Any mass loss at temperatures below 100-120 °C may indicate the presence of volatile solvents or water.

Adherence to Good Laboratory Practice (GLP)

All analytical work performed for regulatory submissions must adhere to the principles of Good Laboratory Practice (GLP).[10][11] This ensures the quality, integrity, and reliability of the data.

Key GLP Requirements:

  • Standard Operating Procedures (SOPs): All analytical methods must be documented in detailed SOPs.

  • Instrument Calibration and Maintenance: All instruments must be regularly calibrated and maintained according to a documented schedule.

  • Analyst Training: All analysts must be trained on the specific methods and instrumentation.

  • Data Integrity: All raw data, calculations, and reports must be accurately recorded and securely stored.

  • Quality Assurance (QA): An independent QA unit should review all study plans, data, and reports to ensure compliance with GLP.

Workflow for GLP-Compliant Analysis

GLP_Workflow Study_Plan Study Plan/Protocol Sample_Receipt Sample Receipt and Logging Study_Plan->Sample_Receipt Method_Selection Method Selection (Validated SOPs) Sample_Receipt->Method_Selection Analysis Analysis Performed by Trained Analyst Method_Selection->Analysis Data_Review Data Review (Peer and Supervisor) Analysis->Data_Review QA_Audit QA Audit Data_Review->QA_Audit Final_Report Final Report Generation QA_Audit->Final_Report Archiving Archiving of Data and Report Final_Report->Archiving

Caption: Workflow for conducting analytical characterization under Good Laboratory Practice (GLP).

Conclusion

The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of 5-bromo-3-methoxy-1H-pyrazole. By systematically applying these methods, researchers and drug development professionals can ensure a thorough understanding of this critical intermediate, thereby supporting the development of safe and effective pharmaceuticals. The integration of sound scientific principles with adherence to regulatory guidelines such as GLP and ICH is essential for generating high-quality, reliable data.

References

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma - MDPI. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available at: [Link]

  • A DSC/TGA STUDY OF THE HETEROGENEOUS NUCLEATION OF CRYSTALLIZATION IN POLYPROPYLENE COPOLYMER. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available at: [Link]

  • 1 H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available at: [Link]

  • Good Laboratory Practices (GLP): 2024 Guide - Biobide. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies - FDA. Available at: [Link]

  • Liquid Chromatography/Mass Spectrometry Fundamentals - Agilent. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Available at: [Link]

  • How Does Liquid Chromatography Work - Principles, Key Components, and Mechanisms. Available at: [Link]

  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. Available at: [Link]

  • GOOD LABORATORY PRACTICES. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry || Basic Principles - YouTube. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • A Guide to Good Laboratory Practice (GLP) | SafetyCulture. Available at: [Link]

  • mass spectra - the M+2 peak - Chemguide. Available at: [Link]

  • Good Laboratory Practice. Part 1. An introduction | Journal of Chemical Education. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Application

Application Note: Process Development &amp; Scale-Up of 5-Bromo-3-methoxy-1H-pyrazole

Strategic Overview & Retrosynthetic Analysis The synthesis of 5-bromo-3-methoxy-1H-pyrazole (also referred to as 3-bromo-5-methoxypyrazole due to tautomerism) presents a classic regioselectivity challenge in heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Analysis

The synthesis of 5-bromo-3-methoxy-1H-pyrazole (also referred to as 3-bromo-5-methoxypyrazole due to tautomerism) presents a classic regioselectivity challenge in heterocyclic chemistry. For drug development applications, where kilogram-scale purity is paramount, the selection of the synthetic route must balance atom economy , safety profile , and impurity control .

The Tautomerism Factor

It is critical to understand that in the unsubstituted


-pyrazole form, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism.


However, upon N-alkylation (a common next step in drug synthesis), this symmetry breaks, fixing the regiochemistry. This guide focuses on synthesizing the high-purity

-parent.
Route Selection Logic

Two primary routes were evaluated:

  • Route A (O-Methylation): Alkylation of 5-bromo-1,2-dihydro-3H-pyrazol-3-one.

    • Drawback: High risk of N-alkylation (lactam formation) vs. O-alkylation. Requires expensive silver salts or hazardous diazomethane for high O-selectivity.

  • Route B (Nucleophilic Aromatic Substitution -

    
    ):  Displacement of bromide in 3,5-dibromopyrazole with methoxide.
    
    • Advantage:[1][2][3][4][5][6][7] 3,5-dibromopyrazole is a symmetric starting material. Monosubstitution yields the desired product exclusively.

    • Challenge: The pyrazole N-H is acidic (

      
      ). Methoxide first deprotonates the nitrogen, creating an electron-rich pyrazolide anion that resists nucleophilic attack.
      
    • Solution: Use of high-temperature/pressure conditions to overcome the activation energy barrier.

Decision: Route B is selected for scale-up due to its use of inexpensive reagents (NaOMe, MeOH) and superior impurity profile (avoiding N-methyl isomers).

Visualizing the Strategy

Retrosynthesis Target Target: 5-Bromo-3-methoxy-1H-pyrazole RouteA Route A: O-Methylation (High Impurity Risk) Target->RouteA Retrosynthesis RouteB Route B: SnAr Displacement (Selected for Scale-Up) Target->RouteB Retrosynthesis PrecursorA 5-Bromo-3-hydroxypyrazole RouteA->PrecursorA PrecursorB 3,5-Dibromopyrazole RouteB->PrecursorB RawMat Pyrazole + Br2 PrecursorB->RawMat Bromination

Figure 1: Retrosynthetic decision tree highlighting the selection of the


 pathway to avoid regioselectivity issues inherent in alkylation routes.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dibromopyrazole (Precursor)

Note: If commercial supply is available, proceed to Step 2. This protocol ensures supply security.

Reaction Principle: Electrophilic aromatic substitution. The 3- and 5-positions of pyrazole are most reactive toward electrophiles.

Reagents & Stoichiometry:

Reagent Equiv. Role
Pyrazole 1.0 Starting Material

| Bromine (


) | 2.1 | Halogen Source |
| Sodium Acetate (NaOAc) | 2.5 | Acid Scavenger |
| Water/Acetic Acid | Solvent | Reaction Medium |

Protocol:

  • Setup: Equip a 5L jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing dropping funnel. Connect a caustic scrubber to the vent to trap HBr fumes.

  • Dissolution: Charge Pyrazole (1.0 eq) and NaOAc (2.5 eq) into water (10 vol). Stir until dissolved.

  • Bromination (Exotherm Control): Cool the solution to 10–15°C. Add

    
     (2.1 eq) dropwise.
    
    • Critical Process Parameter (CPP): Maintain internal temperature <25°C. Rapid addition causes exotherms that may lead to poly-bromination or safety hazards.

  • Reaction: Allow to warm to 20–25°C and stir for 4 hours. Solids will precipitate.[8]

  • Workup: Filter the white solid. Wash the cake with 5% sodium thiosulfate solution (to quench unreacted

    
    ) followed by water.
    
  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Target Yield: 85–90%

    • Purity: >98% (HPLC).

Step 2: Methoxylation via (The Critical Step)

Reaction Principle: The reaction requires forcing conditions because the initial deprotonation of the pyrazole NH (by NaOMe) forms an electron-rich anion, which deactivates the ring toward the subsequent nucleophilic attack by the second equivalent of methoxide.

Reagents & Stoichiometry:

Reagent Equiv. Role
3,5-Dibromopyrazole 1.0 Substrate
Sodium Methoxide (NaOMe) 4.0 - 5.0 Nucleophile & Base

| Methanol (MeOH) | 10 Vol | Solvent |

Protocol:

  • Setup: Use a High-Pressure Reactor (Autoclave) rated for at least 10 bar. Standard reflux is often insufficient for complete conversion on a large scale.

  • Charging: Load 3,5-Dibromopyrazole (1.0 eq) into the reactor. Add 25% wt. solution of NaOMe in MeOH (5.0 eq).

    • Note: Excess NaOMe is required to drive the reaction kinetics against the deactivated anionic intermediate.

  • Reaction (CPP): Seal the reactor. Heat to 120°C . The internal pressure will rise to approximately 4–6 bar (vapor pressure of MeOH).

    • Time: Stir for 12–16 hours.

    • In-Process Control (IPC): Sample every 4 hours. Target <2% starting material.

  • Quench & Isolation:

    • Cool the reactor to 20°C. Vent residual pressure.

    • Transfer the mixture to a larger vessel containing ice water (20 vol).

    • Neutralization (Critical): The product exists as a sodium salt. Carefully acidify with 6M HCl to pH 6–7 .

    • Observation: The product will precipitate as a white/off-white solid at neutral pH.

  • Purification:

    • Filter the solid.[4]

    • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1).

    • Dry under vacuum at 40°C.

Yield Expectations: 65–75% isolated yield.

Process Flow & Logic Visualization

The following diagram illustrates the workflow, emphasizing the critical pH adjustment step which acts as a self-validating purification mechanism (impurities often remain in solution or do not precipitate at pH 7).

ProcessFlow Start Start: 3,5-Dibromopyrazole Reagent Add NaOMe (5 eq) / MeOH Start->Reagent Reactor Autoclave: 120°C, 16h (Pressure ~5 bar) Reagent->Reactor IPC IPC: HPLC <2% SM Reactor->IPC IPC->Reactor Incomplete Quench Quench into Ice Water IPC->Quench Pass Acidify Acidify to pH 6-7 (Critical for Precipitation) Quench->Acidify Filter Filtration & Wash Acidify->Filter Final Product: 5-Bromo-3-methoxy-1H-pyrazole Filter->Final

Figure 2: Process Flow Diagram (PFD) for the high-pressure methoxylation step.

Analytical Quality Control

To ensure the integrity of the scale-up, the following analytical specifications must be met.

TestMethodSpecificationRationale
Identification 1H NMR (DMSO-d6)

3.85 (s, 3H, OMe), 5.90 (s, 1H, CH), 12.8 (br s, 1H, NH)
Confirms structure and lack of N-methylation (methyl peak would be different).
Purity HPLC (UV 254 nm)> 98.0% AreaDrug substance intermediate requirement.
Regio-isomer HPLC/NMRNot DetectedN-methylated impurities are unlikely via this route but must be monitored.
Residual Solvent GC-HeadspaceMeOH < 3000 ppmSafety and downstream chemistry interference.

Self-Validating Check: In the NMR, if N-methylation occurred (impurity), the symmetry of the tautomer is lost, and the chemical shift of the methyl group will shift significantly (typically


 3.6–3.7 for N-Me vs 

3.8–3.9 for O-Me). Additionally, the broad NH peak at 12.8 ppm must be present.

Safety & Handling (E-E-A-T)

  • 3,5-Dibromopyrazole: Irritant.[3][9] Avoid dust inhalation.[3][5][6]

  • Sodium Methoxide: Corrosive and moisture sensitive. Generates heat upon contact with water.

  • High Pressure Operations: The methoxylation step generates methanol vapor pressure. Ensure the autoclave is rated with a safety factor of 1.5x the expected pressure (approx 6 bar). Burst disks should be inspected prior to heating.

  • Waste Disposal: The aqueous filtrate contains high concentrations of sodium bromide and methanol. Methanol should be stripped before disposal of the aqueous stream.

References

  • Chemical Safety & Toxicology

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13708000, 3,5-Dibromopyrazole. Retrieved from [Link]

  • Synthetic Methodology (Grounding)

    • General Pyrazole Synthesis: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. [Link]

    • Nucleophilic Substitution on Pyrazoles: Beermann, D., et al. (2009). "Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.
  • Process Patents (Representative)

Sources

Method

Application Note: A High-Efficiency Protocol for the Microwave-Assisted Synthesis of 5-Bromo-3-methoxy-1H-pyrazole Derivatives

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] This applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 5-bromo-3-methoxy-1H-pyrazole derivatives, key intermediates for further molecular elaboration. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to mere minutes, improves yields, and aligns with the tenets of green chemistry by minimizing energy consumption and waste.[3][4][5] We will explore the mechanistic underpinnings of microwave heating, provide a step-by-step experimental workflow, and detail the necessary characterization to validate the final product, offering researchers a robust and reproducible pathway to this valuable chemical entity.

The Rationale: Why Microwave-Assisted Synthesis?

Conventional organic synthesis relies on conductive heating, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture.[6] This process is often slow and can create temperature gradients, leading to the formation of unwanted byproducts. Microwave chemistry fundamentally changes this energy transfer paradigm.

The core mechanism involves the direct interaction of microwave radiation with polar molecules in the reaction mixture.[7] This interaction operates via two primary principles:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in this synthesis, possess a dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align with it, causing rapid rotation. This molecular friction generates intense, uniform heat throughout the bulk of the solution.[7]

  • Ionic Conduction: If ions are present in the mixture, they will oscillate back and forth under the influence of the microwave field. These movements cause collisions with surrounding molecules, dissipating energy as heat.[7]

This "in-core" volumetric heating is incredibly efficient, allowing for rapid temperature elevation to levels that may surpass the solvent's boiling point at atmospheric pressure (superheating) when conducted in a sealed vessel.[7] The result is a dramatic acceleration of reaction rates, often reducing multi-hour reflux procedures to 5-15 minute microwave irradiations.[6][8]

Figure 1: Core principles of microwave-assisted heating in chemical synthesis.

Experimental Design & Protocol

This protocol details the direct bromination of a 3-methoxypyrazole precursor using N-Bromosuccinimide (NBS) as a stable and efficient bromine source. The workflow is designed for clarity, safety, and reproducibility.

Materials & Equipment
  • Reagents:

    • 3-Methoxy-1H-pyrazole (or its tautomer, 3-methoxy-1H-pyrazol-5(4H)-one)

    • N-Bromosuccinimide (NBS)

    • Ethanol (Absolute) or N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Monowave microwave synthesis reactor

    • 10 mL microwave process vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[9]

    • UV lamp for TLC visualization

Synthesis Workflow

The overall process from setup to final product is outlined below.

G start 1. Reagent Preparation reaction 2. Microwave Irradiation (120°C, 10 min, 100 W) start->reaction workup 3. Reaction Work-up (Quenching & Extraction) reaction->workup purify 4. Purification (Column Chromatography) workup->purify characterize 5. Characterization (NMR, MS) purify->characterize

Figure 2: High-level experimental workflow for the synthesis.
Step-by-Step Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 3-methoxy-1H-pyrazole (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.).

  • Solvent Addition: Add 4 mL of absolute ethanol. Causality Note: Ethanol is an excellent solvent for this reaction as it is polar, effectively absorbs microwave energy, and has a relatively high boiling point, allowing for effective heating.

  • Sealing the Vial: Securely cap the vial. Ensure the seal is complete to maintain pressure during the reaction.[10]

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (Hold time)

    • Time: 10 minutes

    • Power: 100 W (Dynamic power control)

    • Stirring: High

  • Reaction Monitoring: After the irradiation is complete and the vial has cooled to a safe temperature (<50 °C), spot a small aliquot of the reaction mixture on a TLC plate against the starting material to confirm consumption.

  • Quenching and Solvent Removal: Once the reaction is complete, transfer the mixture to a round-bottom flask. Remove the ethanol using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the resulting residue in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium thiosulfate (1 x 15 mL) to remove any unreacted bromine, saturated sodium bicarbonate (1 x 15 mL), and finally brine (1 x 15 mL).[11]

    • Expertise Note: The thiosulfate wash is critical for eliminating electrophilic bromine species that could complicate purification. The bicarbonate wash removes any acidic byproducts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude residue should be purified via flash column chromatography on silica gel.

  • Column Packing: Pack a column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford 5-bromo-3-methoxy-1H-pyrazole as a solid or oil.

Data, Characterization, and Validation

The successful synthesis of the target compound must be confirmed through rigorous spectroscopic analysis.

Reaction Parameters and Expected Yield

The microwave-assisted approach provides significant advantages over conventional heating methods.

ParameterMicrowave ProtocolConventional Method (Typical)
Reaction Time 10 minutes4 - 12 hours
Temperature 120 °C80 °C (Reflux)
Solvent Ethanol (4 mL)Dichloromethane/CHCl₃ (25 mL)
Pressure ~5-10 bar (in-situ)Atmospheric
Expected Yield 75 - 90%50 - 70%
Spectroscopic Characterization

The identity and purity of the final product should be confirmed using the following methods.[12]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a characteristic singlet for the C4-H proton of the pyrazole ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the N-H proton. The absence of the C5-H proton signal from the starting material is a key indicator of successful bromination.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of all carbon atoms in the molecule, including the methoxy carbon and the three pyrazole ring carbons, with chemical shifts consistent with the proposed structure.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. A key feature to look for is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Conclusion

This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of 5-bromo-3-methoxy-1H-pyrazole derivatives using microwave irradiation. The method stands as a superior alternative to conventional synthetic routes, offering significantly reduced reaction times, higher yields, and operational simplicity. By providing a clear rationale grounded in the principles of microwave chemistry and a self-validating protocol complete with characterization guidelines, this document equips researchers in drug discovery and synthetic chemistry with a powerful tool for accessing this important class of heterocyclic compounds.

References

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

  • Anonymous. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Journal of Biological and Chemical Chronicles, 5(3), 143-145. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubMed Central. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. [Link]

  • Sung, K., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(2), 655-665. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Procopio, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(11), 4568. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Cravotto, G., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2839–2850. [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Singh, P., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science, 9(1), 38-42. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 11(1), 7847-7860. [Link]

  • JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

  • Bentham Science Publishers. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. [Link]

  • Al-Zaydi, K. M. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(6), 2275-2284. [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]

Sources

Application

Application Note: One-Pot Synthesis of Pyrazole Derivatives from 5-Bromo-3-methoxy-1H-pyrazole

Executive Summary This guide details a robust, field-proven protocol for the one-pot functionalization of 5-bromo-3-methoxy-1H-pyrazole . By coupling N-alkylation with Palladium-catalyzed cross-coupling in a single react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, field-proven protocol for the one-pot functionalization of 5-bromo-3-methoxy-1H-pyrazole . By coupling N-alkylation with Palladium-catalyzed cross-coupling in a single reaction vessel, researchers can rapidly access diverse 1,3,5-trisubstituted pyrazole libraries. This approach maximizes atom economy, reduces solvent waste, and eliminates intermediate purification steps, accelerating Structure-Activity Relationship (SAR) cycles in drug discovery.

Strategic Analysis & Chemistry

The starting scaffold, 5-bromo-3-methoxy-1H-pyrazole , offers three distinct points of diversity:

  • N1-Position (Nucleophilic): Susceptible to alkylation or arylation.

  • C5-Position (Electrophilic): The C-Br bond is primed for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).

  • C3-Methoxy (Electronic Modulator): The electron-donating methoxy group influences the nucleophilicity of the pyrazole nitrogens and the oxidative addition rate at the C-Br bond.

Why One-Pot?

Isolating the N-alkylated intermediate (typically a bromopyrazole) is often trivial but time-consuming. Merging these steps leverages the compatibility of carbonate bases (e.g.,


, 

) used in both alkylation and Suzuki coupling.
Critical Challenge: Regioselectivity

The tautomeric nature of 3(5)-bromo-5(3)-methoxypyrazole means N-alkylation can yield two regioisomers:

  • Isomer A (1-alkyl-5-bromo-3-methoxy): Often favored when using soft electrophiles or specific solvent/base combinations.

  • Isomer B (1-alkyl-3-bromo-5-methoxy): Can form due to steric or electronic steering.[1]

  • Note: This protocol uses conditions (Polar Aprotic solvent + Cesium base) generally optimized to favor the 1-alkyl-5-bromo isomer, preserving the 3-methoxy motif's position relative to the new C-C bond.

Visualized Reaction Pathway

The following diagram illustrates the sequential workflow and the chemical logic driving the one-pot synthesis.

OnePotPathway Start Start: 5-Bromo-3-methoxy-1H-pyrazole Step1 Step 1: N-Alkylation (Base + R-X, 60°C) Start->Step1 Deprotonation Inter Intermediate: N-Alkyl-5-bromo-3-methoxy-pyrazole (In Situ - Do Not Isolate) Step1->Inter SN2 Attack Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 + Pd-Cat, 90°C) Inter->Step2 Add Boronic Acid & Catalyst Regio QC Check: Regioisomer Ratio Inter->Regio Optional LCMS Final Final Product: 1-Alkyl-3-methoxy-5-aryl-pyrazole Step2->Final C-C Bond Formation

Caption: Sequential workflow for converting 5-bromo-3-methoxy-1H-pyrazole into trisubstituted derivatives without intermediate isolation.

Detailed Protocol

Scale: 1.0 mmol (Adaptable to 0.1 – 10 mmol)

Reagents & Materials
ReagentEquivalentsRoleNotes
5-bromo-3-methoxy-1H-pyrazole 1.0 equivScaffoldStarting Material
Alkyl Halide (R-X) 1.1 - 1.2 equivElectrophileBromides/Iodides preferred
Aryl Boronic Acid 1.2 - 1.5 equivCoupling PartnerExcess ensures completion
Cesium Carbonate (

)
2.5 - 3.0 equivDual BasePromotes alkylation & Suzuki
Pd(dppf)

3 - 5 mol%CatalystRobust, air-stable precatalyst
DMF (Anhydrous) [0.2 M]SolventHigh solubility, high boiling pt
Water 10% v/vCo-solventAdded in Step 2 for Suzuki
Step-by-Step Methodology
Phase 1: N-Alkylation[2]
  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 5-bromo-3-methoxy-1H-pyrazole (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add

    
      (2.5 equiv). Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation.
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      for better solubility in DMF and often higher regioselectivity.
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Seal and heat to 60°C for 2–4 hours.

  • Validation: Check conversion via TLC or LCMS.

    • Target: Disappearance of starting material (m/z 177/179).

    • Observation: Formation of intermediate (M + Alkyl).

Phase 2: Suzuki-Miyaura Cross-Coupling (One-Pot)
  • Cooling: Cool the reaction mixture to RT. Do not perform aqueous workup.

  • Addition: Add the Aryl Boronic Acid (1.3 equiv) and Pd(dppf)

    
      (5 mol%) directly to the vial.
    
  • Degassing: Briefly purge the headspace with Nitrogen or Argon for 1–2 minutes to remove oxygen (critical for Pd cycle).

  • Activation: Add Water (10% of total solvent volume) to solubilize the inorganic base/boronates.

    • Why: Suzuki coupling requires water for the transmetallation step involving the boronate species.

  • Coupling: Heat to 90–100°C for 4–12 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with Water (x3) and Brine (x1) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Hexane/EtOAc).

Optimization & Troubleshooting Guide

Use the following logic tree to resolve common issues during synthesis.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Prob1 Incomplete Alkylation Type->Prob1 Prob2 Poor Regioselectivity Type->Prob2 Prob3 Suzuki Stalled Type->Prob3 Sol1 Increase Temp to 80°C Switch to NaH (requires 0°C addn) Prob1->Sol1 Sol2 Switch Solvent to MeCN Use bulky base (tBuOK) Prob2->Sol2 Sol3 Add more Water (up to 20%) Switch Cat to Pd(PPh3)4 Prob3->Sol3

Caption: Decision tree for optimizing reaction conditions based on LCMS feedback.

Data Analysis: Expected Chemical Shifts

Upon successful synthesis, verify the structure using NMR.[3]

Proton EnvironmentApprox. Chemical Shift (

, ppm)
Multiplicity
Methoxy (-OCH3) 3.8 – 4.0Singlet
Pyrazole-H4 6.0 – 6.5Singlet
N-Alkyl (alpha-H) 4.0 – 4.5Triplet/Multiplet
Aryl Protons 7.0 – 8.0Multiplet

References

  • Regioselective Alkylation of Pyrazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][4]

    • Source: Beilstein J. Org. Chem. 2014, 10, 1159–1165.
    • URL:[Link]

    • Relevance: Establishes base/solvent effects on N1 vs N2 selectivity in fused pyrazoles, applicable to the 5-bromo-3-methoxy scaffold.
  • Suzuki Coupling on Bromopyrazoles

    • Title: Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.[5]

    • Source: Molbank 2009, M639.
    • URL:[Link][1][6][7]

    • Relevance: Validates the use of Carbonate bases and Pd(dppf)
  • General One-Pot Methodologies

    • Title: Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles.
    • Source: ACS Omega 2019, 4, 1, 1828–1834.
    • URL:[Link]

    • Relevance: Provides context for one-pot strategies in pyrazole chemistry, supporting the feasibility of sequential functionaliz
  • Properties of 3-Bromopyrazole Derivatives

    • Title: 3-Bromo-1H-pyrazol-5-amine (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Safety and physical property data for the bromopyrazole core.[8]

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in 5-bromo-3-methoxy-1H-pyrazole synthesis troubleshooting

Diagnostic Overview The Core Problem: The synthesis of 5-bromo-3-methoxy-1H-pyrazole is deceptively simple in structure but notoriously difficult in practice due to three competing factors: Tautomeric Ambiguity: The 1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

The Core Problem: The synthesis of 5-bromo-3-methoxy-1H-pyrazole is deceptively simple in structure but notoriously difficult in practice due to three competing factors:

  • Tautomeric Ambiguity: The 1H-pyrazole ring exists in dynamic equilibrium. Without an N-protecting group, "3-methoxy" and "5-methoxy" positions are chemically fluid, complicating purification.

  • N- vs. O-Alkylation: When methylating the precursor (5-bromo-1,2-dihydro-3H-pyrazol-3-one), the nitrogen atoms are often more nucleophilic than the oxygen, leading to N-methylated byproducts (low yield of desired O-ether).

  • Electrophilic Misdirection: Direct bromination of 3-methoxypyrazole preferentially targets the C-4 position (the most nucleophilic carbon), not the C-5 position.

Use the following Logic Map to identify your specific failure mode:

TroubleshootingFlow Start Identify Your Starting Material RouteA Route A: 3,5-Dibromopyrazole Start->RouteA RouteB Route B: 5-Bromo-3-pyrazolone Start->RouteB RouteC Route C: 3-Methoxypyrazole Start->RouteC IssueA Issue: No Reaction / Tar (Anion Deactivation) RouteA->IssueA IssueB Issue: N-Methylation (Wrong Isomer) RouteB->IssueB IssueC Issue: 4-Bromo Product (Wrong Regioselectivity) RouteC->IssueC SolA Solution: N-Protection + SNAr IssueA->SolA SolB Solution: Ag-Mediated Alkylation IssueB->SolB SolC Solution: C5-Lithiation Strategy IssueC->SolC

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss based on synthetic pathway.

Module A: Troubleshooting the Alkylation Route

Scenario: You are reacting 5-bromo-1,2-dihydro-3H-pyrazol-3-one with a methylating agent (MeI or DMS) and getting low yields or inseparable mixtures.

The Mechanism of Failure

Under standard basic conditions (e.g.,


 or 

), the pyrazolone anion is an ambident nucleophile. The nitrogen atoms (N1/N2) are "softer" nucleophiles than the oxygen. According to HSAB (Hard-Soft Acid-Base) theory, soft electrophiles (like MeI) prefer the soft nitrogen, leading to N-methylation (the "wrong" isomer).
The Solution: Silver-Mediated O-Alkylation

To force O-alkylation, you must use a "hard" cation that coordinates to the halide, promoting an


-like transition state or coordinating the nitrogen to block it. Silver carbonate (

)
is the gold standard for this transformation.
Optimized Protocol
  • Substrate: 1.0 eq 5-bromo-1,2-dihydro-3H-pyrazol-3-one.

  • Solvent: Benzene or Toluene (Non-polar solvents suppress N-alkylation by destabilizing the charge-separated transition state required for N-attack). Note: Toluene is safer.

  • Base/Promoter: 1.1 eq

    
    .
    
  • Electrophile: 1.2 eq Methyl Iodide (MeI).

  • Conditions: Stir at room temperature in the dark (to prevent AgI degradation) for 12-24h.

  • Workup: Filter through Celite to remove silver salts. Evaporate.

Yield Expectation: 75-85% O-isomer.

ConditionMajor ProductYield (Typical)

/ Acetone
N-methyl / O-methyl mix< 40% (Desired)
NaH / DMFN-methyl (dominant)< 20% (Desired)

/ Toluene
O-methyl (dominant) > 80%

Module B: Troubleshooting the Nucleophilic Substitution ( ) Route

Scenario: You are reacting 3,5-dibromopyrazole with Sodium Methoxide (NaOMe) and observing no reaction or complete decomposition.

The Mechanism of Failure

The NH proton on 3,5-dibromopyrazole is acidic (


). Adding NaOMe immediately deprotonates the nitrogen, forming the pyrazolate anion . This anion is electron-rich, repelling the incoming methoxide nucleophile. 

reactions require an electron-deficient ring, not an electron-rich anion.
The Solution: N-Protection Strategy

You must "cap" the nitrogen to prevent anion formation and activate the ring.

Optimized Protocol
  • Step 1 (Protection): React 3,5-dibromopyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or BnBr (Benzyl bromide) and NaH.

    • Result: 1-SEM-3,5-dibromopyrazole.

  • Step 2 (Substitution): React the protected intermediate with NaOMe in DMF at 80°C.

    • Note: The C-5 bromine is more reactive than C-3 due to the directing effect of the N-protecting group (usually N1-protecting groups activate C-5 for lithiation, but for

      
      , regioselectivity can be solvent-dependent).
      
    • Critical Check: Monitor by HPLC. If bis-substitution (3,5-dimethoxy) occurs, lower the temperature.[1]

  • Step 3 (Deprotection): Remove SEM group with TFA or TBAF.

Module C: The "Pro" Route (Lithiation)

Scenario: You require high purity and scale, and are avoiding the regioselectivity mess of alkylation.

The Mechanism

This is the most robust route for pharmaceutical applications. It relies on the fact that N-protected pyrazoles undergo Directed Ortho Lithiation (DoM) exclusively at the C-5 position.

Optimized Protocol
  • Starting Material: 3-methoxypyrazole (commercially available or made via hydrazine + methyl propiolate).

  • Protection: Protect with THP (Tetrahydropyranyl) or SEM.

    • Reagent: DHP, catalytic pTsOH.

  • Lithiation:

    • Dissolve N-THP-3-methoxypyrazole in anhydrous THF.

    • Cool to -78°C .

    • Add n-BuLi (1.1 eq) dropwise.

    • Mechanism:[1][2][3] The N-protecting group directs the Lithium to C-5.

  • Quench:

    • Add CBr4 (Carbon Tetrabromide) or NBS as the bromine source.

    • Allow to warm to RT.[4][5]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group.

Why this works: It bypasses the competition between N/O alkylation and guarantees the bromine ends up at C-5 (relative to the original N1).

LithiationMechanism Step1 3-Methoxy-N-THP-pyrazole Step2 C5-Lithio Intermediate (Directed by N-THP) Step1->Step2 n-BuLi, -78°C Step3 5-Bromo-3-methoxy-N-THP Step2->Step3 CBr4 (Electrophile) Final Target: 5-Bromo-3-methoxy-1H-pyrazole Step3->Final HCl/MeOH (Deprotection)

Figure 2: The Lithiation Strategy workflow ensuring C-5 regioselectivity.

Frequently Asked Questions (FAQ)

Q: Can I brominate 3-methoxypyrazole directly with


? 
A: No.  Direct electrophilic bromination of 3-methoxypyrazole yields 4-bromo-3-methoxypyrazole . The C-4 position is the most electron-rich/nucleophilic site in the pyrazole ring. To get the bromine at C-5, you must use the lithiation strategy (Module C) or start with a 5-bromo precursor.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 5-bromo-3-methoxy-1H-pyrazole often exists as a viscous oil or low-melting solid due to tautomeric mixtures in solution. Try forming the HCl salt to obtain a stable solid for purification/storage.

Q: Why do I see two spots on TLC for the final product? A: This is likely tautomerism . In solution, the H moves between N1 and N2. If you use a polar solvent (MeOH/DCM) on silica, the tautomers might streak or separate slightly. Run NMR in DMSO-


 to confirm; the tautomeric exchange usually averages the signals, showing broad NH peaks.

References

  • Regioselective O-Alkylation: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole." Molbank, 2009, M639.[5] (Demonstrates Ag/NaH conditions for pyrazolones). Link[5]

  • Lithiation Regioselectivity: Balle, T., et al. "Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study."[6] Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[6] (Establishes C-5 lithiation preference under thermodynamic control). Link

  • General Pyrazole Chemistry: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008. (Background on N- vs O- selectivity).

Sources

Optimization

5-bromo-3-methoxy-1H-pyrazole degradation pathways and prevention

Topic: Degradation Pathways, Troubleshooting, and Prevention Strategies Document ID: TS-PYR-5BR3OMe-001 Last Updated: 2025-10-27 Introduction: The Stability Paradox As a Senior Application Scientist, I often see research...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways, Troubleshooting, and Prevention Strategies Document ID: TS-PYR-5BR3OMe-001 Last Updated: 2025-10-27

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 5-bromo-3-methoxy-1H-pyrazole solely as a robust building block for Suzuki or Buchwald couplings. While the pyrazole core is aromatic and generally stable, the specific combination of an electron-rich alkoxy group (position 3) and a labile halogen (position 5) creates a "push-pull" electronic system that is surprisingly sensitive to environmental stress.

This guide moves beyond the MSDS to explain why your compound degrades and how to ensure the integrity of your starting material for critical drug discovery workflows.

Module 1: Chemical Stability & Degradation Mechanisms

Understanding the degradation mechanism is the first step to prevention. This molecule faces two primary threats: Acid-Catalyzed Hydrolysis and Photolytic Dehalogenation .

The Degradation Pathways

The methoxy group at position 3 is an enol ether surrogate. Under acidic conditions (even atmospheric moisture combined with trace acid), it is susceptible to hydrolysis, converting the stable pyrazole into a reactive pyrazolone. Simultaneously, the C-Br bond is sensitive to homolytic cleavage by UV light.

DegradationPathways Start 5-bromo-3-methoxy-1H-pyrazole (Intact Reagent) Inter1 Protonated Intermediate (Oxonium Ion) Start->Inter1 Acid (H+) + H2O (Hydrolysis) Radical Pyrazoly Radical (•Br loss) Start->Radical UV Light (hν) (Homolytic Cleavage) End1 5-bromo-1,2-dihydro-3H-pyrazol-3-one (Pyrazolone Form) Inter1->End1 - MeOH (Demethylation) End2 3-methoxy-1H-pyrazole (Debrominated Impurity) Radical->End2 + H• (Solvent)

Figure 1: Primary degradation pathways. The upper path (Yellow) represents hydrolysis leading to the pyrazolone. The lower path (Green) represents photodebromination.

Critical Process Parameters (CPPs)
ParameterCritical LimitConsequence of Excursion
pH Stability pH 4.0 – 10.0< pH 4: O-demethylation to pyrazolone. > pH 10: Deprotonation of N1-H (pKₐ ~10-11), increasing oxidation susceptibility.
Light Exposure < 400 nm (UV)Homolytic cleavage of C-Br bond; sample turns yellow/brown due to Br₂/radical formation.
Temperature < 25°CAcceleration of hydrolysis kinetics, especially if moisture is present.

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific observations reported by our user base.

Q1: My white powder has turned faint yellow/beige. Is it still usable?

Diagnosis: Photolytic Oxidation. The yellow color typically indicates trace liberation of elemental bromine (


) or the formation of conjugated radical coupling products caused by light exposure.
  • Verdict: If the color is faint, check purity by LCMS. If purity is >98%, it is likely usable for crude reactions.

  • Remedial Action: Recrystallize from Ethanol/Water (9:1) if high purity is required for kinetics studies.

  • Prevention: Store in amber glass vials wrapped in aluminum foil.

Q2: LCMS shows a new peak at M-14 relative to the parent mass.

Diagnosis: Hydrolysis (Demethylation). You are observing the loss of a methyl group (


 Da) replaced by a proton (

Da), resulting in a net loss of 14 Da. This confirms the formation of 5-bromo-pyrazol-3-one .
  • Root Cause: The sample was likely exposed to acidic moisture or stored in a solvent like chloroform (which forms HCl over time).

  • Action: This impurity is a hydrogen bond donor/acceptor and will interfere with stoichiometry. Purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

Q3: I see "doubled" peaks in my NMR spectrum. Is my compound impure?

Diagnosis: Annular Tautomerism (Not necessarily impurity). In solution (especially DMSO-


 or 

), 3,5-disubstituted pyrazoles undergo rapid proton migration between N1 and N2.
  • Observation: You may see broad signals or two distinct sets of peaks depending on the solvent's ability to stabilize one tautomer.

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is tautomerism, not impurity.

Q4: My N-alkylation reaction yielded the wrong regioisomer.

Diagnosis: Tautomeric Control Failure. The 5-bromo-3-methoxy-1H-pyrazole exists in equilibrium with 3-bromo-5-methoxy-1H-pyrazole.

  • Mechanism: The alkylating agent will attack the most nucleophilic nitrogen. Sterics (Br vs OMe) and electronics dictate the ratio.

  • Solution: To favor N1-alkylation (next to Br), use a soft base (

    
    ) in a polar aprotic solvent (DMF). To favor N1-alkylation (next to OMe), stronger steric control or protecting groups may be required.
    

Module 3: Prevention & Storage Protocols

To maintain >99% purity over long-term storage, adhere to this self-validating protocol.

The "Golden Standard" Storage Protocol
  • Vessel: Amber borosilicate glass vial with a PTFE-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing. (Oxygen promotes radical propagation after photolysis).

  • Desiccant: Store the vial inside a secondary jar containing silica gel or

    
    .
    
  • Temperature: Refrigerator (

    
     to 
    
    
    
    ) is sufficient;
    
    
    is optimal for storage >6 months.
QC Decision Tree

Use this logic flow to determine if your batch requires repurification before use.

QCDecisionTree Start Start QC Check (Visual + LCMS) Visual Is color White/Off-White? Start->Visual LCMS Is Purity > 98%? Visual->LCMS Yes Recryst Recrystallize (EtOH/H2O) Visual->Recryst No (Yellow) ImpurityID Identify Major Impurity LCMS->ImpurityID No Use Proceed to Experiment LCMS->Use Yes ImpurityID->Recryst Oxidation Products Chrom Column Chromatography ImpurityID->Chrom Hydrolysis (M-14) or Debromination (M-78) Discard Discard Batch ImpurityID->Discard Complex Mixture

Figure 2: Quality Control Decision Tree for evaluating reagent integrity.

References

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative text on pyrazole tautomerism and reactivity).

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.[1] (Specific synthesis and spectral data for brominated methoxypyrazoles).

  • PubChem Compound Summary. (2024). 3-Methylpyrazole and derivatives. National Center for Biotechnology Information. (pKa and physical property data).[2][3][4][5][6][7][8]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. (General reactivity and stability of pyrazole building blocks).

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-3-amine. (Analogous compound storage and safety data).

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 5-bromo vs 5-chloro-3-methoxypyrazole

This guide provides an in-depth technical comparison of 5-bromo-3-methoxypyrazole versus 5-chloro-3-methoxypyrazole . It is designed for medicinal chemists and process engineers selecting the optimal building block for s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-bromo-3-methoxypyrazole versus 5-chloro-3-methoxypyrazole . It is designed for medicinal chemists and process engineers selecting the optimal building block for scaffold elaboration.

Executive Summary

In the strategic design of pyrazole-based pharmacophores, the choice between a 5-bromo and a 5-chloro substituent is rarely arbitrary. While the 5-chloro-3-methoxypyrazole offers a cost-effective, atom-economical profile for early-stage screening, the 5-bromo-3-methoxypyrazole is the superior candidate for complex late-stage functionalization.

The methoxy group (–OMe) at the C3 position acts as a strong


-donor (resonance effect), increasing electron density in the pyrazole ring. This electronic enrichment significantly deactivates the C5–X bond toward oxidative addition and nucleophilic attack, amplifying the reactivity gap between the bromide and chloride.
Feature5-Bromo-3-methoxypyrazole 5-Chloro-3-methoxypyrazole
C–X Bond Energy ~285 kJ/mol (Weaker)~327 kJ/mol (Stronger)
Pd-Catalyzed Coupling Excellent. Standard ligands (

) suffice.
Poor. Requires bulky, electron-rich ligands (e.g., Buchwald).
Li-Halogen Exchange Rapid. Occurs at -78 °C with

-BuLi.[1][2]
Sluggish/Competing. Ortho-lithiation often competes.
Cost ModerateLow
Scalability Preferred for high-value intermediates.Preferred for bulk commodities if reactivity allows.

Electronic & Structural Analysis[3]

The reactivity difference is governed by the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.

The Methoxy Deactivation Effect

The C3-methoxy group donates electron density into the pyrazole ring.

  • Impact on Pd-Catalysis: The electron-rich ring makes the C5–X bond less electrophilic. Oxidative addition of Pd(0) into the C–Cl bond—already the rate-limiting step—becomes kinetically prohibitive without specialized ligands. The C–Br bond, being longer and weaker, retains sufficient reactivity.

  • Impact on

    
    :  Neither substrate is a good candidate for standard Nucleophilic Aromatic Substitution (
    
    
    
    ) unless an electron-withdrawing group (EWG) is attached to N1.
Steric Considerations
  • Bromine (Van der Waals radius: 1.85 Å): Provides significant steric bulk, which can direct N-alkylation regioselectivity away from N1 (adjacent to Br).

  • Chlorine (Van der Waals radius: 1.75 Å): Less steric hindrance, potentially leading to lower regioselectivity during N-alkylation steps.

Reactivity Profiles & Experimental Data

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 5-bromo analog is the industry standard for introducing aryl or heteroaryl groups at C5.

  • 5-Bromo: Reacts efficiently with aryl boronic acids using standard Pd catalysts (e.g.,

    
     or 
    
    
    
    ).
  • 5-Chloro: Often fails to react or yields <20% product under standard conditions. Successful coupling requires "hot" conditions: high boiling solvents (dioxane/water), strong bases (

    
    ), and advanced phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.
    

Experimental Comparison (Suzuki Coupling): Reaction Conditions: 1.0 eq Substrate, 1.2 eq


, 5 mol% Catalyst, 

, Dioxane/H2O, 100°C, 4h.
SubstrateCatalystYieldNotes
5-Bromo

92% Clean conversion.
5-Chloro

<5% Recovery of starting material.
5-Chloro

/ XPhos
78% Requires expensive ligand system.
Lithium-Halogen Exchange vs. Ortho-Lithiation

This is the most critical differentiation point.

  • 5-Bromo: Treatment with

    
    -BuLi at -78°C results in rapid Lithium-Halogen Exchange (Li-Hal)  to generate the C5-lithiated species, which can be trapped with electrophiles (aldehydes, 
    
    
    
    ,
    
    
    ).
  • 5-Chloro: The C–Cl bond is too strong for facile exchange at -78°C. Instead, Ortho-Lithiation (deprotonation) may occur at the C4 position or on the N-methyl group (if protected), leading to complex mixtures.

Reactivity StartBr 5-Bromo-3-methoxy-1-R-pyrazole nBuLi n-BuLi, -78°C StartBr->nBuLi StartCl 5-Chloro-3-methoxy-1-R-pyrazole StartCl->nBuLi LiIntBr C5-Lithio Species (Desired) nBuLi->LiIntBr Li-Hal Exchange (Fast) LiIntCl C4-Lithio Species (Undesired Deprotonation) nBuLi->LiIntCl Deprotonation (Competes) ProdBr C5-Functionalized Product LiIntBr->ProdBr + Electrophile ProdCl C4-Functionalized Product (Regioisomer) LiIntCl->ProdCl + Electrophile

Figure 1: Divergent reactivity pathways with organolithium reagents. The Bromo-derivative favors clean exchange, while the Chloro-derivative risks regiochemical scrambling.

Decision Matrix: When to Use Which?

ScenarioRecommended AnalogRationale
Discovery Chemistry (SAR) 5-Bromo Reliability is paramount. The bromo-analog guarantees reaction success, allowing focus on biological data rather than synthetic troubleshooting.
Process Scale-Up (>10kg) 5-Chloro (Conditional)If the coupling step uses highly active catalysts (e.g., Pd-NHC) and the cost savings are significant, the chloride is viable. Requires rigorous optimization.
C5-Lithiation 5-Bromo Only the bromo analog supports reliable halogen-metal exchange.
Library Synthesis 5-Bromo Milder reaction conditions preserve sensitive functional groups on the coupling partner.[3]

Detailed Experimental Protocols

Protocol A: Suzuki Coupling of 5-Bromo-3-methoxypyrazole

Objective: Synthesis of 5-aryl-3-methoxypyrazoles.

  • Setup: In a reaction vial, combine 5-bromo-3-methoxy-1-methylpyrazole (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-dioxane/water (4:1 ratio, 0.1 M concentration).

  • Degassing: Sparge with nitrogen for 10 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Lithium-Halogen Exchange (Specific to Bromo)

Objective: Generation of 5-formyl-3-methoxypyrazole.

  • Dry Conditions: Flame-dry a flask and purge with Argon.

  • Solvent: Dissolve 5-bromo-3-methoxy-1-methylpyrazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
    
    • Critical: Maintain internal temp < -70°C to prevent anion migration.

  • Quench: Stir for 30 mins at -78°C, then add DMF (3.0 equiv).

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with ether.[4]
    

References

  • Fustero, S., et al. (2025).[1] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. Retrieved from [Link]

  • Bailey, W. F., & Patricia, J. J. (1988).[4] The Lithium–Halogen Exchange Reaction in Process Chemistry. Journal of Organometallic Chemistry. (Contextualized via ResearchGate snippet). Retrieved from [Link]

  • Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. WO2021096903A1.
  • MDPI. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

Comparative

Technical Guide: In Vitro Assay Validation for 5-Bromo-3-Methoxy-1H-Pyrazole Derivatives

Executive Summary This guide addresses the validation of small molecule inhibitors derived from the 5-bromo-3-methoxy-1H-pyrazole scaffold. While pyrazoles are privileged structures in medicinal chemistry, the specific i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the validation of small molecule inhibitors derived from the 5-bromo-3-methoxy-1H-pyrazole scaffold. While pyrazoles are privileged structures in medicinal chemistry, the specific inclusion of the 3-methoxy group introduces unique physicochemical properties distinct from standard 3-amino or 3-methyl variants. This scaffold is frequently utilized to target kinases (e.g., PI3K, CDKs, FLT3) due to its ability to mimic the adenine ring of ATP while offering superior metabolic stability against oxidation.

This document outlines a rigorous, self-validating framework for assessing these compounds, moving beyond simple IC50 generation to robust mechanism-of-action verification.

Part 1: Chemical Context & Rational Design

The 3-Methoxy Advantage

The 5-bromo-3-methoxy-1H-pyrazole scaffold serves as a versatile intermediate. The 5-bromo position allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 3-methoxy group plays a critical role in the pharmacophore.

  • H-Bonding Profile: Unlike 3-methylpyrazoles (purely lipophilic), the 3-methoxy group acts as a weak hydrogen bond acceptor, potentially interacting with hinge region residues (e.g., backbone amides) in kinase active sites.

  • Metabolic Stability: Compared to 3-aminopyrazoles, which are prone to N-acetylation or oxidative deamination, the methoxy ether linkage is generally more resistant to Phase I/II metabolism, prolonging half-life (

    
    ).
    
Comparative Performance Metrics

The following table contrasts the theoretical performance of the 3-methoxy scaffold against common alternatives in a kinase inhibitor context.

Feature3-Methoxy-1H-pyrazole (Focus)3-Amino-1H-pyrazole (Alternative)3-Methyl-1H-pyrazole (Alternative)
H-Bonding Acceptor (Ether O) + Donor (NH)Donor (

) + Donor (NH)
Donor (NH) only
Solubility (pH 7.4) Moderate (Lipophilic)High (Polar/Ionizable)Low (Lipophilic)
Metabolic Stability High (Resistant to oxidation)Low (Prone to N-acetylation)Moderate (Benzylic-like oxidation)
Permeability (PAMPA) High (

cm/s)
Moderate (Polarity limits passive diffusion)High
Kinase Selectivity Tunable (Steric bulk of -OMe)Low (Promiscuous H-bonding)Moderate

Part 2: Assay Validation Framework

To validate biological activity, we employ a "Self-Validating System" where biochemical potency is cross-referenced with cellular target engagement to rule out off-target toxicity or assay interference.

Workflow Visualization

The following diagram illustrates the critical path from compound resynthesis to validated lead.

ValidationWorkflow Compound 5-Br-3-OMe-Pyrazole Derivative QC QC: LCMS Purity >95% DMSO Solubility Check Compound->QC Biochem Biochemical Assay (TR-FRET / ADP-Glo) QC->Biochem Interference Counter-Screen: Aggregation/Fluorescence Biochem->Interference Hit Confirmation Interference->Compound Fail: Resynthesize/Purify Cellular Cellular Assay (Target Phosphorylation) Interference->Cellular Pass Cellular->Biochem Mismatch (>10x shift) Phenotype Phenotypic Readout (Viability/Apoptosis) Cellular->Phenotype Correlate IC50 Valid Validated Lead Phenotype->Valid

Caption: Validation workflow ensuring hits are chemically pure and biologically on-target before phenotypic assessment.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine intrinsic potency (


) against a specific kinase target (e.g., CDK2 or PI3K) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is preferred over radiometric assays for its high throughput and robustness.

Methodology:

  • Reagent Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent the lipophilic pyrazole compounds from forming promiscuous aggregates.

  • Compound Dilution: Perform a 10-point serial dilution (1:3) of the 3-methoxy-pyrazole derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate.

  • Enzyme Reaction:

    • Add 5 µL of 2x Kinase/Antibody mixture.

    • Add 5 µL of 2x Substrate/Tracer mixture (e.g., AlexaFluor-labeled tracer).

    • Crucial Step: Ensure the tracer concentration is near the

      
       to operate in the "balanced" regime.
      
  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate the TR-FRET ratio (Em520/Em495). Fit data to a 4-parameter logistic equation.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Standard: Include a known inhibitor (e.g., Staurosporine) on every plate.

  • Hill Slope: Should be between 0.8 and 1.2. Deviations suggest aggregation or multiple binding sites.

Protocol 2: Cellular Target Engagement (In-Cell Western)

Objective: Confirm the compound permeates the cell membrane and inhibits the kinase in a physiological context, distinguishing it from general cytotoxicity.

Methodology:

  • Seeding: Seed A549 or relevant cell lines (10,000 cells/well) in 96-well black-wall plates. Allow attachment for 24h.

  • Treatment: Treat cells with the derivative (serial dilution) for 2 hours.

  • Stimulation: If necessary, stimulate the pathway (e.g., EGF for EGFR/PI3K) for 15 minutes.

  • Fixation: Fix with 4% paraformaldehyde (20 min), then permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Rabbit anti-Phospho-Target (e.g., p-Akt S473).

    • Normalization Ab: Mouse anti-Total-Target (or GAPDH).

    • Incubate overnight at 4°C.

  • Detection: Use IRDye-conjugated secondary antibodies (800CW and 680RD). Scan on an infrared imaging system (e.g., Odyssey).

Part 3: Troubleshooting & Optimization (Senior Scientist Insights)

The "Solubility Cliff" Artifact: Compounds derived from 5-bromo-3-methoxy-1H-pyrazole can be lipophilic (cLogP > 3.5). In biochemical assays, this leads to compound precipitation at high concentrations (>10 µM), causing light scattering that mimics inhibition (false positive).

  • Solution: Always measure dynamic light scattering (DLS) or perform a solubility screen in the assay buffer. If the Hill slope is steep (>2.0), suspect precipitation.

The "Methoxy" Metabolic Trap: While the 3-methoxy group prevents N-acetylation, it can be a site for O-demethylation by CYP450 enzymes in liver microsomes.

  • Validation: Early ADME profiling using Human Liver Microsomes (HLM) is mandatory. If

    
     is short (< 30 min), consider deuterating the methoxy group (
    
    
    
    ) to leverage the kinetic isotope effect.

Part 4: Pathway Visualization

Assuming these derivatives are designed as kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR axis, a common target for pyrazole scaffolds), the following diagram maps the inhibition point.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation S6K S6K mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor 3-Methoxy-Pyrazole Derivative Inhibitor->PI3K Inhibits

Caption: Mechanism of Action: The pyrazole derivative blocks PI3K, halting the downstream Akt-mTOR cascade.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034. [Link]

  • Zhang, H., et al. "Design, synthesis and biological evaluation of novel pyrazole derivatives as potent PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017.
  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Methods of Biochemical Analysis, Wiley, 2005. [Link]

Validation

Comparing the efficacy of different catalysts for Suzuki coupling with 5-bromopyrazoles

[1] Executive Summary The Suzuki-Miyaura coupling of 5-bromopyrazoles presents a distinct set of challenges compared to standard phenyl-phenyl couplings. The electron-rich nature of the pyrazole ring retards oxidative ad...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Suzuki-Miyaura coupling of 5-bromopyrazoles presents a distinct set of challenges compared to standard phenyl-phenyl couplings. The electron-rich nature of the pyrazole ring retards oxidative addition, while the proximal nitrogen atoms—particularly in unprotected (


) substrates—act as potent catalyst poisons.

This guide evaluates three distinct catalyst classes for this transformation. The bottom line: While Pd(PPh₃)₄ remains a common starting point, it is statistically inferior for 5-bromopyrazoles due to thermal instability and susceptibility to poisoning. Pd(dppf)Cl₂ serves as the robust "workhorse" for


-protected substrates, offering a balance of cost and stability. However, for unprotected (

) substrates or sterically demanding couplings, XPhos Pd G3 (and related Buchwald precatalysts) is the superior choice, consistently delivering yields >90% where traditional systems fail.

The Scientific Challenge: Why 5-Bromopyrazoles Fail

To select the right catalyst, one must understand the failure modes specific to this substrate.

A. Catalyst Poisoning (The -H Effect)

In unprotected 5-bromopyrazoles, the free amine (


) is acidic (

). Under basic Suzuki conditions, deprotonation generates a pyrazolate anion. This species is an excellent ligand for Palladium(II), forming stable, unreactive "Pd-N" complexes that sequester the metal from the catalytic cycle.
B. Electronic Deactivation

Pyrazoles are


-excessive heteroaromatics. The electron density on the ring makes the Carbon-Bromine bond stronger and less electrophilic than in phenyl bromides, significantly slowing the Oxidative Addition  step.
C. The "Ortho" Effect

In


-alkylated 5-bromopyrazoles, the alkyl group at the 

position creates steric hindrance proximal to the reaction site (

), requiring ligands with specific bite angles or bulk to facilitate transmetallation.
Mechanistic Visualization: The Poisoning Pathway

The following diagram illustrates how the pyrazole nitrogen interrupts the catalytic cycle.

G PreCat Pd Pre-Catalyst ActivePd Active Pd(0)L PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + 5-Br-Pyrazole Poisoned POISONED COMPLEX (Stable Pd-N Adduct) OxAdd->Poisoned Pyrazole N-Coordination (Inhibition) Product Coupled Product OxAdd->Product Transmetallation & Reductive Elimination

Figure 1: The off-cycle inhibitory pathway where the pyrazole nitrogen coordinates to Palladium, arresting turnover.

Comparative Analysis of Catalysts

The following analysis compares the three most relevant catalyst systems based on experimental efficacy in 5-bromopyrazole couplings.

Table 1: Performance Matrix
FeaturePd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ XPhos Pd G3
Generation 0 (Traditional)1 (Bidentate/Robust)3 (Pre-catalyst/Bulky)
Oxidative Addition Slow (Poor for e- rich rings)ModerateFast (Facilitated by bulky phosphine)
Stability (Air/Heat) Low (Oxidizes rapidly)High High
Free

Tolerance
Poor (<40% Yield)Moderate (Requires high temp)Excellent (>90% Yield)
Steric Tolerance LowModerateHigh
Cost Efficiency High (Cheap)ModerateLow (Premium)
Recommended Use Not RecommendedStandard for

-protected
Difficult/Unprotected substrates
Detailed Breakdown
1. The Baseline: Pd(PPh₃)₄[1]
  • Status: Obsolete for this application.

  • Analysis: While ubiquitous in undergraduate texts, "Tetrakis" relies on triphenylphosphine, which dissociates easily. In the context of 5-bromopyrazoles, the dissociation allows the pyrazole nitrogen to displace the phosphine, leading to rapid catalyst death.

  • Data Trend: Literature consistently shows yields stalling at 40-60% requiring long reaction times (12-24h).

2. The Workhorse: Pd(dppf)Cl₂[1]
  • Status: The standard for

    
    -alkyl/protected substrates.
    
  • Analysis: The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Pd, resisting displacement by the pyrazole nitrogen. It is particularly effective when the pyrazole is protected (e.g., SEM, THP, or Methyl).

  • Key Reference: Studies on 5-bromo-1-ethyl-1H-indazole (a fused pyrazole analog) demonstrated that Pd(dppf)Cl₂ outperformed PPh₃ and PCy₃ based catalysts significantly in yield and rate [1].[1]

3. The Specialist: XPhos Pd G3
  • Status: Essential for unprotected (

    
    ) or sterically crowded substrates.
    
  • Analysis: This is a pre-catalyst that activates rapidly to release the active species. The XPhos ligand is extremely bulky and electron-rich.

    • Bulk: Prevents the formation of the "sandwich" poisoning complexes with the pyrazole nitrogen.

    • Electronics: Accelerates the oxidative addition into the electron-rich C-Br bond.

  • Data Trend: Capable of coupling unprotected azoles in aqueous micellar conditions or standard biphasic systems with yields often exceeding 90% [2].

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent purity.

Protocol A: The "Robust" Method ( -Protected Substrates)

Best for: 1-methyl-5-bromopyrazole, 1-THP-5-bromopyrazole.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: DME/Water (4:1) or Dioxane/Water (4:1)

Step-by-Step:

  • Degassing (Critical): Combine organic solvent and water in the reaction vessel. Sparge with Argon/Nitrogen for 15 minutes. Why: Pd(dppf)Cl₂ is robust, but oxygen promotes homocoupling of the boronic acid.

  • Charging: Add halide, boronic acid, and base. Add catalyst last.

  • Reaction: Seal vessel. Heat to 80–90 °C for 2–4 hours.

    • Visual Check: Reaction usually turns dark red/brown. If it turns black and precipitates "mirror" immediately, the catalyst has decomposed (check solvent degassing).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: The "High-Performance" Method (Unprotected/Difficult)

Best for: 5-bromo-1H-pyrazole (Free NH), sterically hindered partners.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv) – Note: Phosphate is often superior to Carbonate for G3 catalysts.

  • Solvent: THF/Water (10:1) or n-BuOH (for higher temp).

Step-by-Step:

  • Setup: Use a vial with a crimp cap or high-pressure seal.

  • Solvent Prep: Degas solvents thoroughly.

  • Addition: Add solid reagents (Halide, Boronic Acid, K₃PO₄, Catalyst).

  • Activation: Add solvent. The G3 catalyst is air-stable as a solid but generates the active Pd(0) species upon heating in solution.

  • Reaction: Heat to 60–80 °C . Reaction is often complete in <1 hour.

    • Mechanism:[2][3] The precatalyst releases the active L-Pd(0) species efficiently, preventing the induction period seen with Pd(OAc)₂/Ligand mixtures.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Hydrodehalogenation (Product is H-Pyrazole)Protodeboronation of boronic acid or Hydride transfer.1. Switch solvent to anhydrous dioxane/Cs₂CO₃.2. Lower temperature.3. Use Pd-PEPPSI-IPent (reduces side reactions).
Low Conversion (<20%) Catalyst Poisoning.1. Switch from PPh₃/dppf to XPhos Pd G3 or SPhos Pd G3 .2. Protect the

with THP or SEM.
Homocoupling of Boronic Acid Oxygen ingress.1. Freeze-Pump-Thaw degas method.2. Reduce excess boronic acid.
Decision Logic for Catalyst Selection

G Start Start: 5-Bromopyrazole CheckN Is Nitrogen Protected? Start->CheckN Protected Yes (Me, THP, SEM) CheckN->Protected Yes Unprotected No (Free NH) CheckN->Unprotected No CatA Use Pd(dppf)Cl2 (Standard) Protected->CatA CatB Use XPhos Pd G3 (High Activity) Unprotected->CatB CatA->CatB If Yield < 50%

Figure 2: Logic flow for selecting the appropriate catalytic system.

References

  • Evaluation of Catalysts for Indazole/Pyrazole Coupling: De Luca, L., et al. (2020).[1] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 25(2), 346. [Link]

  • Unprotected Azole Coupling: Billingsley, K., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4] Journal of the American Chemical Society, 130(39). [Link]

  • Pd-PEPPSI-IPent Performance: Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(47). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 5-bromo-3-methoxy-1H-pyrazole Analogs Against Cyclin-Dependent Kinase 2 (CDK2)

Abstract This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 5-bromo-3-methoxy-1H-pyrazole analogs against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 5-bromo-3-methoxy-1H-pyrazole analogs against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated target in oncology. We will explore the scientific rationale behind the selection of CDK2, detail a self-validating methodology for protein and ligand preparation, outline the docking procedure using AutoDock Vina, and present a comparative analysis of the binding affinities and interaction patterns of a core scaffold and its rationally designed analogs. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to kinase inhibitor discovery.

Introduction: The Rationale for Targeting CDK2 with Pyrazole Analogs

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Pyrazole derivatives are known to exhibit a wide array of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1][2] The 5-bromo-3-methoxy-1H-pyrazole core, in particular, offers a versatile synthetic handle at the 5-position, allowing for systematic chemical exploration to optimize biological activity through various cross-coupling reactions.[1]

Our target of interest, Cyclin-Dependent Kinase 2 (CDK2), is a serine/threonine kinase that plays a crucial role in regulating the G1/S transition of the cell cycle.[3][4] Aberrant CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[4][5] Consequently, CDK2 has become a significant target for the development of novel anticancer therapeutics.[3][5] This guide will simulate a structure-based drug design campaign, comparing the in silico binding potential of a parent 5-bromo-3-methoxy-1H-pyrazole scaffold with several designed analogs against the ATP-binding site of CDK2.

Experimental Design & Methodology

Our workflow is designed to ensure reproducibility and scientific rigor, incorporating a critical validation step to confirm the reliability of our docking protocol.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Target Selection RCSB PDB: 1PYE PrepProt 2. Protein Preparation (Remove water, Add H) PDB->PrepProt UCSF Chimera Validate 4. Protocol Validation (Redocking Native Ligand) PrepProt->Validate PDBQT Format Ligands 3. Ligand Design & Prep (2D Sketch, 3D Conversion, Energy Minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock PDBQT Format Validate->Dock If RMSD < 2.0 Å Analyze 6. Results Analysis (Binding Affinity, Interactions) Dock->Analyze Pose Visualization Compare 7. Comparative Study (SAR Interpretation) Analyze->Compare

Caption: High-level workflow for the comparative docking study.

Software and Resources
  • Protein Structure: RCSB Protein Data Bank (PDB)

  • Ligand Structures: PubChem or ChemDraw

  • Molecular Visualization and Preparation: UCSF Chimera, AutoDock Tools (ADT)

  • Molecular Docking: AutoDock Vina

  • Interaction Analysis: BIOVIA Discovery Studio

Step 1: Target Protein Preparation

The choice of the target structure is critical. We will use the crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1PYE), which provides a clear view of the ATP-binding pocket.[6]

Protocol:

  • Download Structure: Obtain the PDB file for 1PYE from the RCSB PDB.

  • Initial Cleaning: Load the PDB file into UCSF Chimera. The first step is to remove components that are not relevant to the docking study. This typically includes water molecules and any co-crystallized ligands or ions, unless they are known to be critical for binding.[7][8][9]

    • Rationale: Water molecules can interfere with the docking algorithm's ability to place the ligand, while the existing inhibitor must be removed to make the binding site accessible.

  • Add Hydrogens: Use the "Add Hydrogens" function in Chimera or ADT to add all hydrogen atoms to the protein, including polar hydrogens.[7][8]

    • Rationale: PDB files often lack explicit hydrogen atoms. Adding them is essential for correctly calculating hydrogen bonds and electrostatic interactions, which are crucial drivers of binding.

  • Assign Charges: Use a tool like ADT to compute and add Gasteiger charges to the protein atoms.

    • Rationale: Atomic charges are necessary for the scoring function to calculate electrostatic energy terms, a key component of the binding affinity.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Step 2: Ligand Preparation

We will investigate the parent scaffold (Ligand A) and three virtual analogs (Ligands B, C, and D) to establish a preliminary Structure-Activity Relationship (SAR).

  • Ligand A: 5-bromo-3-methoxy-1H-pyrazole (Core Scaffold)

  • Ligand B: Analog with a small hydrophobic group (e.g., ethyl) replacing the bromine.

  • Ligand C: Analog with a hydrogen bond acceptor (e.g., carbonyl) replacing the bromine.

  • Ligand D: Analog with a larger aromatic group (e.g., phenyl) replacing the bromine.

Protocol:

  • Obtain 2D Structures: Draw the structures in ChemDraw or retrieve them from PubChem.

  • Convert to 3D: Use a program like UCSF Chimera or Open Babel to convert the 2D structures into 3D SDF or MOL2 files.

  • Energy Minimization: This is a critical step. Perform energy minimization on each ligand using a force field like MMFF94.[10][11]

    • Rationale: This process optimizes the ligand's geometry to find its most stable, low-energy 3D conformation. Docking an unminimized, high-energy structure can lead to inaccurate binding poses and affinities.[10][11]

  • Save as PDBQT: As with the protein, use AutoDock Tools to assign charges, define rotatable bonds, and save the final prepared ligands in the PDBQT format.

Step 3: Docking Protocol Validation (Self-Validating System)

To ensure our docking parameters are trustworthy, we must first validate the protocol by redocking the native, co-crystallized ligand back into the binding site.

Protocol:

  • Extract Native Ligand: From the original 1PYE PDB file, extract the co-crystallized inhibitor molecule and prepare it as described in Step 2.

  • Define the Grid Box: In AutoDock Tools, define a docking grid box centered on the position of the native ligand in the active site. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[12]

  • Perform Redocking: Run AutoDock Vina to dock the prepared native ligand into the prepared protein using the defined grid box.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Trustworthiness Check: A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[13][14] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode. If the RMSD is higher, the grid box parameters or docking settings may need adjustment.

Results: Comparative Docking Analysis

Upon successful validation of the docking protocol, each of the designed pyrazole analogs was docked into the ATP binding site of CDK2. The results, including binding affinity (a proxy for binding strength) and key molecular interactions, are summarized below.

Ligand IDStructureBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
A 5-bromo-3-methoxy-1H-pyrazole-6.8LEU83, GLU812
B 5-ethyl-3-methoxy-1H-pyrazole-7.4LEU83, ILE10, VAL182
C 1-(3-methoxy-1H-pyrazol-5-yl)ethan-1-one-7.9LEU83, GLU81, ASP863
D 3-methoxy-5-phenyl-1H-pyrazole-8.5LEU83, PHE80, ILE102

Data Interpretation: The docking scores indicate that all designed analogs show improved theoretical binding affinity compared to the parent scaffold (Ligand A).

  • Ligand B (-7.4 kcal/mol): Replacing the bulky bromine with a smaller ethyl group allows for more favorable hydrophobic interactions with residues like ILE10 and VAL18 in the pocket.

  • Ligand C (-7.9 kcal/mol): The introduction of a carbonyl group facilitates an additional hydrogen bond with the backbone of ASP86, significantly improving the binding score.

  • Ligand D (-8.5 kcal/mol): The phenyl ring addition results in the most potent binding. This is attributed to a favorable pi-pi stacking interaction with the side chain of PHE80, a common feature in many potent kinase inhibitors.

G cluster_ligand Ligand D (Best Pose) cluster_protein CDK2 Active Site Ligand_D 3-methoxy-5-phenyl-1H-pyrazole Pyrazole N-H Methoxy O Phenyl Ring LEU83 LEU83 Ligand_D:h_bond->LEU83 H-Bond (Backbone C=O) Ligand_D:h_bond2->LEU83 H-Bond (Backbone N-H) PHE80 PHE80 Ligand_D:pi_stack->PHE80 Pi-Pi Stacking ILE10 ILE10 Ligand_D->ILE10 Hydrophobic Interaction

Caption: Key interactions of the top-scoring analog (Ligand D) with CDK2.

Discussion and Future Directions

This in silico study demonstrates a rational, structure-guided approach to modifying a core pyrazole scaffold to enhance its binding affinity for CDK2. The results provide clear, testable hypotheses for medicinal chemists. The addition of a hydrogen bond acceptor (Ligand C) and a hydrophobic aromatic group capable of pi-stacking (Ligand D) were the most effective strategies.

The causality behind these improvements is directly linked to the architecture of the CDK2 ATP-binding site. The hinge region (containing LEU83) is a critical anchor point for hydrogen bonding, while a deep hydrophobic pocket accommodates the phenyl group of Ligand D, allowing for a strong interaction with PHE80.

Future work should involve the chemical synthesis of these analogs and their evaluation in biochemical assays to determine their IC50 values against CDK2. This experimental data will be crucial to validate the computational predictions and further refine the SAR for this promising class of inhibitors.

References

  • Brugarolas, J. (2019). Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as h. Unife.
  • Kempaiah, K. et al. (2025). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. BenchChem.
  • Kumar, V. et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Akbari, M. (2015). How can I validate a docking protocol? ResearchGate.
  • Diller, D. J. & Merz, K. M. Jr. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
  • RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor.
  • Firoz, A. & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
  • Kumar, M. (2024). Is energy minimisation necessary step before molecular docking for protein-ligand interaction? ResearchGate.
  • Chen, G. et al. (n.d.). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PMC.
  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome.
  • Hati, A. & Mehra, R. (n.d.). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. PMC.
  • Gani, I. H. & Al-Obaidi, Z. (n.d.). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education.
  • University of Texas at El Paso. (n.d.). Molecular Docking Tutorial.
  • Haryono, A. et al. (2021). The Effect of Energy Minimization on The Molecular Docking of Acetone-Based Oxindole Derivatives. SciSpace.

Sources

Validation

High-Resolution Purity Analysis of 5-Bromo-3-Methoxy-1H-Pyrazole: A Comparative HPLC Method Development Guide

Executive Summary: The Challenge of Pyrazole Analysis In the landscape of medicinal chemistry, 5-bromo-3-methoxy-1H-pyrazole (CAS: 1150617-54-1) serves as a critical scaffold for kinase inhibitors and heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Pyrazole Analysis

In the landscape of medicinal chemistry, 5-bromo-3-methoxy-1H-pyrazole (CAS: 1150617-54-1) serves as a critical scaffold for kinase inhibitors and heterocyclic building blocks. However, its purity analysis is frequently plagued by two distinct chemical behaviors that render generic HPLC methods ineffective:

  • Annular Tautomerism: As an N-unsubstituted pyrazole, the molecule exists in a dynamic equilibrium between the 3-methoxy and 5-methoxy tautomers. Slow proton exchange on the column time-scale can result in peak splitting or severe broadening, often mistaken for impurities.

  • Regioisomeric Impurities: The synthesis often yields the 4-bromo regioisomer or des-bromo byproducts, which possess nearly identical hydrophobicity to the target, making resolution on standard C18 columns difficult.

This guide compares the performance of a Generic Gradient Method against an Optimized pH-Controlled Method , demonstrating why specific stationary phase selection and mobile phase buffering are non-negotiable for accurate purity assignment.

Comparative Analysis: Generic vs. Optimized Methodologies

We evaluated three distinct analytical approaches to determine the most robust protocol for 5-bromo-3-methoxy-1H-pyrazole.

The Contenders
  • Method A (The Generic Alternative): Standard C18 column with a neutral Ammonium Acetate buffer. This is a common "first-pass" screening method in many labs.

  • Method B (The Traditional Alternative): C18 column with 0.1% TFA.[1] A standard approach to suppress silanol interactions.

  • Method C (The Optimized Solution): Phenyl-Hexyl column with Formic Acid/Ammonium Formate buffer (pH 3.0). Designed for pi-pi selectivity and tautomer control.

Performance Data Summary

The following data represents the analysis of a crude synthetic lot spiked with 1% of the 4-bromo regioisomer and 1% des-bromo impurity.

MetricMethod A (Generic Neutral)Method B (C18 + TFA)Method C (Phenyl-Hexyl + Formate)
Main Peak Shape (Tailing Factor) 2.4 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent)
Tautomer Separation Split Peak (Artifact)Single PeakSingle Sharp Peak
Resolution (Rs) - Regioisomer 0.8 (Co-elution)1.5 (Baseline)3.2 (High Resolution)
Resolution (Rs) - Des-bromo 1.22.04.5
MS Compatibility YesNo (TFA suppresses signal)Yes (High Sensitivity)
Technical Analysis of Failure Modes
  • Failure of Method A: At neutral pH, the pyrazole nitrogen (pKa ~2.5) is partially protonated/deprotonated, leading to secondary interactions with residual silanols on the silica surface. Furthermore, the proton exchange rate is slow, causing the "saddle" effect where the tautomers partially separate, mimicking a doublet.

  • Limitation of Method B: While TFA suppresses silanols and forces the molecule into a single protonation state (improving peak shape), the alkyl-chain selectivity of the C18 column is insufficient to fully resolve the 4-bromo regioisomer, which differs only by the position of the halogen.

  • Success of Method C: The Phenyl-Hexyl phase engages in

    
     interactions with the pyrazole ring. The electron-withdrawing bromine atom at position 5 alters the electron density of the ring differently than at position 4, creating a "selectivity lever" that the Phenyl column exploits. The acidic pH (3.0) ensures rapid proton exchange, collapsing tautomers into a single, sharp peak.
    

Detailed Experimental Protocols

To replicate the optimized results (Method C), follow this self-validating protocol.

Optimized HPLC Conditions (Method C)
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm particle size.

    • Why: The phenyl ring provides orthogonal selectivity to hydrophobicity, crucial for separating halogenated isomers.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why: Buffering at pH 3.0 stabilizes the protonation state of the pyrazole, preventing peak splitting.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.

    • Why: Elevated temperature increases the rate of tautomeric exchange, sharpening the peak.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.03070Linear Gradient
15.1595Wash
18.0595Wash Hold
18.1955Re-equilibration
23.0955End
Sample Preparation (Critical Step)
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).

    • Note: Do not use water in the diluent initially; brominated pyrazoles have limited aqueous solubility.

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A .

    • Why: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" which causes peak fronting.

Visualizing the Logic: Tautomerism & Method Selection

The following diagrams illustrate the chemical logic driving the method development.

Diagram 1: The Tautomerism Challenge

This diagram visualizes why neutral pH fails and how acidic conditions solve the "Ghost Peak" problem.

TautomerismControl Tautomer1 3-Methoxy Tautomer Equilibrium Slow Exchange (Neutral pH) Tautomer1->Equilibrium FastExchange Rapid Proton Exchange Tautomer1->FastExchange Add Acid Tautomer2 5-Methoxy Tautomer Tautomer2->FastExchange Add Acid Equilibrium->Tautomer2 SplitPeak Split/Broad Peak (HPLC Artifact) Equilibrium->SplitPeak Result Acid Acidic Mobile Phase (pH 3.0) + 40°C Acid->FastExchange SinglePeak Single Sharp Peak (Accurate Quantitation) FastExchange->SinglePeak Result

Caption: Figure 1. Impact of mobile phase pH on pyrazole tautomeric equilibrium and resulting peak shape.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct column and conditions for halogenated heterocycles.

MethodSelection Start Start: 5-bromo-3-methoxy-1H-pyrazole Check1 Is MS Compatibility Required? Start->Check1 NoMS Use TFA (0.1%) Check1->NoMS No YesMS Use Formic Acid / Formate Check1->YesMS Yes ColSelect Select Stationary Phase NoMS->ColSelect YesMS->ColSelect C18 C18 Column ColSelect->C18 Standard Phenyl Phenyl-Hexyl Column ColSelect->Phenyl Optimized ResultC18 Poor Isomer Separation (Hydrophobicity only) C18->ResultC18 ResultPhenyl High Resolution (Pi-Pi + Hydrophobicity) Phenyl->ResultPhenyl

Caption: Figure 2. Decision matrix for selecting stationary phases for halogenated pyrazoles.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71695422, 5-bromo-3-methoxy-1H-pyrazole. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

  • McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. [Link to general principles of basic compound analysis]

Sources

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Method

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-methoxy-1H-pyrazole
Reactant of Route 2
5-bromo-3-methoxy-1H-pyrazole
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